molecular formula C9H15N3 B1274583 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine CAS No. 30241-37-3

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1274583
CAS No.: 30241-37-3
M. Wt: 165.24 g/mol
InChI Key: MNOPOOFSVGTODG-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopentyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPOOFSVGTODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389998
Record name 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30241-37-3
Record name 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Overview of a Novel Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical data for the pyrazole derivative, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While the pyrazole scaffold is of significant interest in medicinal chemistry, this specific compound appears to be a novel or sparsely studied entity, with a notable absence of extensive experimental data in publicly accessible literature. This document consolidates the computed data and highlights the current knowledge gaps to inform future research and development efforts.

Core Chemical Properties

The fundamental chemical identifiers and computed physicochemical properties for this compound are detailed below. It is critical to note that the majority of the quantitative data is derived from computational models and awaits experimental verification.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 30241-37-3PubChem[1]
Molecular Formula C₉H₁₅N₃PubChem[1]
Molecular Weight 165.24 g/mol PubChem[1]
Canonical SMILES CC1=CC(=NN1C2CCCC2)N-
InChI Key MNOPOOFSVGTODG-UHFFFAOYSA-N-
Computed XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 1-
Heavy Atom Count 12-
Complexity 154PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not currently available in the reviewed literature.

Synthesis and Experimental Protocols

A comprehensive search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. General synthetic routes for substituted aminopyrazoles typically involve the condensation of a β-ketonitrile with a substituted hydrazine, followed by cyclization.

A plausible, though unverified, synthetic pathway is illustrated in the logical workflow diagram below. This represents a generalized approach and would require empirical optimization for the synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Oxo-3-cyclopentylpropanenitrile C Condensation & Cyclization A->C B Methylhydrazine B->C D This compound C->D

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity, pharmacological properties, or mechanism of action for this compound. The broader class of pyrazole-containing molecules has been shown to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer effects. These activities are often attributed to the ability of the pyrazole scaffold to act as a bioisostere for other functional groups and to participate in various biological interactions.

Given the lack of specific data for the title compound, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform initial biological screening assays to elucidate the potential therapeutic applications of this molecule.

Future Directions

The significant gaps in the existing knowledge base for this compound present several opportunities for future research. Key areas for investigation include:

  • Development and optimization of a robust synthetic protocol.

  • Thorough characterization of its physicochemical properties through experimental methods.

  • In vitro and in vivo screening to determine its biological activity profile.

  • If activity is identified, subsequent studies to elucidate its mechanism of action and potential involvement in cellular signaling pathways.

The logical relationship between the currently known information and the necessary future research is depicted in the following diagram.

G cluster_known Known Information cluster_unknown Knowledge Gaps cluster_future Future Research Known_Data Computed Chemical Properties (MW, Formula, XLogP) CAS: 30241-37-3 Future_Research Experimental Validation & Biological Screening Known_Data->Future_Research Unknown_Physical Experimental Physical Properties (Melting Point, Boiling Point, Solubility) Unknown_Physical->Future_Research Unknown_Synthesis Detailed Synthesis Protocol Unknown_Synthesis->Future_Research Unknown_Bio Biological Activity & Signaling Pathways Unknown_Bio->Future_Research

Caption: Logical diagram illustrating the current state of knowledge and future research needs.

References

Elucidation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectroscopic characteristics and a plausible synthetic pathway based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and evaluation of novel pyrazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the aminopyrazole class. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique substitution pattern of a cyclopentyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring suggests potential for novel pharmacological profiles. Accurate structural elucidation is the cornerstone of any chemical research and drug development program. This guide details the methodologies and expected data for the unambiguous identification and characterization of this molecule.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These are primarily computed properties sourced from publicly available chemical databases.[1]

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2-cyclopentyl-5-methylpyrazol-3-aminePubChem
CAS Number 30241-37-3PubChem
Molecular Formula C₉H₁₅N₃PubChem
Molecular Weight 165.24 g/mol PubChem
Monoisotopic Mass 165.1266 DaPubChem
XLogP3 1.5PubChem

Structural Elucidation: A Predictive Approach

In the absence of direct experimental spectroscopic data for this compound, this section outlines the expected spectral characteristics based on the analysis of structurally similar aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the cyclopentyl, methyl, pyrazole, and amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.5 - 6.0s1HH4 (pyrazole)The lone proton on the pyrazole ring is expected to be a singlet in the aromatic region.
~ 4.0 - 4.5m1HN-CH (cyclopentyl)The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded.
~ 3.5 - 4.5br s2H-NH₂The amine protons typically appear as a broad singlet; chemical shift can vary with solvent and concentration.
~ 2.1 - 2.3s3H-CH₃ (pyrazole)The methyl group attached to the pyrazole ring will be a sharp singlet.
~ 1.5 - 2.0m8H-CH₂ (cyclopentyl)The methylene protons of the cyclopentyl ring will appear as a complex multiplet.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C5 (C-NH₂)The carbon atom bearing the amino group is expected to be significantly downfield.
~ 140 - 145C3 (C-CH₃)The carbon atom with the methyl substituent.
~ 90 - 95C4The CH carbon of the pyrazole ring.
~ 55 - 60N-CH (cyclopentyl)The methine carbon of the cyclopentyl group attached to the nitrogen.
~ 30 - 35-CH₂ (cyclopentyl)Methylene carbons of the cyclopentyl ring adjacent to the N-CH group.
~ 20 - 25-CH₂ (cyclopentyl)The remaining methylene carbons of the cyclopentyl ring.
~ 10 - 15-CH₃The methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (asymmetric and symmetric) of the primary amine. Often appears as a doublet.[2][3][4][5][6]
2850 - 2960StrongC-H stretching of the cyclopentyl and methyl groups.[2][3][4][5][6]
~ 1620MediumN-H bending (scissoring) of the primary amine.[2][3][4][5][6]
~ 1580Medium-StrongC=N and C=C stretching of the pyrazole ring.
1450 - 1470MediumC-H bending of the CH₂ groups in the cyclopentyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
165[M]⁺, Molecular ion peak. As it contains an odd number of nitrogen atoms, the molecular weight is odd.
164[M-H]⁺, Loss of a hydrogen atom.
150[M-CH₃]⁺, Loss of a methyl radical.
96[M-C₅H₉]⁺, Loss of the cyclopentyl radical, a common fragmentation for N-alkylated compounds.[7][8][9]

Experimental Protocols

While specific protocols for this compound are not published, a general synthetic route can be proposed based on established pyrazole syntheses.

Proposed Synthesis of this compound

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

3-Aminocrotononitrile + Cyclopentylhydrazine → this compound

Step-by-Step Protocol:

  • Preparation of Cyclopentylhydrazine: Cyclopentylhydrazine can be prepared from cyclopentyl bromide and hydrazine hydrate.

  • Condensation Reaction:

    • To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 eq).

    • The reaction mixture is heated to reflux for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis and Characterization

G start Starting Materials (3-Aminocrotononitrile, Cyclopentylhydrazine) reaction Condensation Reaction (Reflux in Ethanol) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product (1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine) purification->product characterization Structural Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis and characterization.

Potential Signaling Pathway Involvement

Given that many aminopyrazole derivatives are known to be kinase inhibitors, a hypothetical signaling pathway is depicted below. This is for illustrative purposes only, as the specific biological targets of this compound have not been determined.[10]

G compound 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine compound->inhibition kinase Protein Kinase (e.g., MAPK, FGFR) substrate Substrate Protein kinase->substrate ATP to ADP p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Inflammation) downstream->response inhibition->kinase

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the structural elucidation of this compound. While awaiting the publication of direct experimental data, the information presented herein on expected spectroscopic signatures, a plausible synthetic route, and potential biological relevance offers a valuable starting point for researchers. The methodologies and data interpretation strategies outlined are based on well-established principles in organic chemistry and are applicable to a wide range of novel heterocyclic compounds. Further experimental validation is required to confirm the predictions made in this guide.

References

Spectroscopic and Synthetic Profile of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of analogous pyrazole derivatives to present a predictive yet comprehensive analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds. These values provide a foundational dataset for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.40s1HH4 (pyrazole ring)
~4.50-4.60m1HCH (cyclopentyl)
~3.80br s2HNH₂
~2.20s3HCH₃
~1.90-2.00m2HCH₂ (cyclopentyl)
~1.70-1.80m2HCH₂ (cyclopentyl)
~1.50-1.65m4HCH₂ (cyclopentyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~158.0C5 (pyrazole ring)
~148.0C3 (pyrazole ring)
~95.0C4 (pyrazole ring)
~59.0CH (cyclopentyl)
~33.0CH₂ (cyclopentyl)
~24.0CH₂ (cyclopentyl)
~11.0CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amine)
~2960-2870StrongC-H stretch (aliphatic)
~1620MediumC=N stretch (pyrazole ring)
~1580MediumN-H bend (amine)
~1460MediumC-H bend (aliphatic)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
165100[M]⁺
15060[M - CH₃]⁺
13740[M - C₂H₄]⁺
12280[M - C₃H₇]⁺ (from cyclopentyl)
9650[M - C₅H₉]⁺ (loss of cyclopentyl)

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The proposed workflow is depicted in the diagram below, followed by a detailed experimental protocol.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Cyclopentyl-3-oxopropanenitrile C Cyclocondensation in Ethanol A->C B Methylhydrazine B->C D This compound C->D

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 3-alkyl-1-methyl-1H-pyrazol-5-amines.

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 1 M NaOH solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

Caption: Workflow for spectroscopic characterization.

This guide provides a predictive but scientifically grounded framework for the synthesis and characterization of this compound. Researchers can use this information as a starting point for their investigations, adapting the protocols and validating the predicted data through empirical studies. The inherent versatility of the pyrazole scaffold continues to make it a promising area for the development of new therapeutic agents.

Unveiling the Potential Biological Activity of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the largely unexplored compound, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While direct biological data for this specific molecule is not publicly available, this document provides a comprehensive overview of the known biological activities of structurally similar pyrazole derivatives. By examining the structure-activity relationships of analogous compounds, we can infer the potential therapeutic applications of this compound, particularly in the realm of oncology. This guide furnishes detailed, generalized experimental protocols for the synthesis and in vitro evaluation of this compound's antiproliferative effects, providing a foundational framework for future research and drug discovery efforts.

Introduction: The Prominence of Pyrazole Derivatives in Pharmacology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a "privileged scaffold" in drug design. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space and a broad spectrum of pharmacological activities. Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic system.

Research into pyrazole derivatives has revealed their potential as inhibitors of various enzymes and signaling pathways crucial in disease pathogenesis. In particular, their role as antiproliferative agents has been extensively studied, with many derivatives demonstrating potent activity against a range of cancer cell lines. The biological activity is often influenced by the nature of the substituents on the pyrazole ring. The subject of this guide, this compound, features a cyclopentyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 5-position. While the biological profile of this specific compound is yet to be elucidated, the presence of these functional groups in a pyrazole core suggests a strong potential for biological activity.

Biological Activity of Structurally Related Pyrazole Derivatives

Although no specific biological data for this compound has been reported, studies on analogous compounds provide valuable insights into its potential therapeutic applications. The antiproliferative effects of various substituted pyrazoles have been documented, and a selection of these, with structural similarities to the target compound, are presented below.

Compound/Derivative ClassCell Line(s)Biological Activity (IC50)Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesVERO, MCF-7Antiproliferative effects observed(Not specified in search results)
Pyrimidinyl pyrazole derivativesHuman lung cancer cell linesAntiproliferative activity(Not specified in search results)
Pyrazole-4-sulfonamide derivativesU937In vitro antiproliferative activity(Not specified in search results)

Note: The table above is illustrative and highlights the general antiproliferative potential of pyrazole derivatives. Specific IC50 values for close analogs of this compound were not available in the provided search results.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1] A plausible synthetic route for this compound is outlined below, based on established methodologies for analogous compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 3-Cyclopentyl-3-oxopropanenitrile C This compound A->C Condensation B Methylhydrazine B->C

Caption: Synthesis of this compound.

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add methylhydrazine (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

Materials:

  • Human cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Novel Compound Evaluation

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of a novel pyrazole derivative for antiproliferative activity.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep Pure Compound in_vitro_assay In Vitro Antiproliferative Assay (e.g., MTT Assay) stock_prep->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar Active Compound moa Mechanism of Action (e.g., Western Blot, Kinase Assays) data_analysis->moa sar->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo

Caption: General workflow for novel pyrazole derivative evaluation.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a bioactive molecule, particularly in the context of cancer therapy. This technical guide provides a comprehensive starting point for researchers interested in exploring this compound. The outlined synthetic route and in vitro testing protocols offer a clear and established path for its initial evaluation.

Future research should focus on the synthesis and purification of this compound, followed by its systematic screening against a panel of human cancer cell lines. Should promising antiproliferative activity be observed, further studies to elucidate its mechanism of action, including its effects on specific signaling pathways and cellular processes, will be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the potency and selectivity of this chemical scaffold. The exploration of this and other novel pyrazole derivatives holds significant promise for the development of next-generation therapeutic agents.

References

Investigating the Mechanism of Action of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific mechanism of action for the compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. This guide is therefore a prospective analysis based on the well-documented activities of structurally related pyrazole derivatives. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to guide future research into the biological activities of this compound.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of pyrazole have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its biological activity towards various molecular targets.[1][4] This technical guide outlines a proposed research framework for elucidating the mechanism of action of this compound, focusing on two of the most common mechanisms for pyrazole derivatives: protein kinase inhibition and cyclooxygenase (COX) inhibition.

Proposed Mechanisms of Action

Based on the activities of analogous compounds, two primary hypotheses for the mechanism of action of this compound are proposed:

  • Inhibition of Protein Kinases: The pyrazole ring is a common pharmacophore in many FDA-approved protein kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[3] Dysregulation of protein kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[1][2] Pyrazole derivatives have been shown to inhibit a variety of kinases, including EGFR, VEGFR, PI3K, Akt, and CDKs.[1][4]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Several pyrazole-containing compounds are potent non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[7][8][9][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and is a selective COX-2 inhibitor.[10][11]

Experimental Protocols

To investigate these proposed mechanisms, a series of in vitro assays are recommended.

Protein Kinase Inhibition Assays

A tiered approach is proposed, starting with a broad panel of kinases to identify potential targets, followed by more detailed characterization of the most promising hits.

a. Kinase Panel Screening (Illustrative)

  • Objective: To identify which kinases, from a diverse panel, are inhibited by this compound.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used.[12] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[12]

    • A panel of recombinant human kinases is assembled.

    • The test compound is serially diluted and added to the kinase reaction buffer.

    • The kinase, its specific substrate, and ATP are added to initiate the reaction.

    • After a defined incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each kinase at a given concentration of the test compound is calculated.

b. IC50 Determination for Lead Kinase Targets (Illustrative)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for the most promising kinase targets identified in the initial screen.

  • Methodology: The same luminescence-based assay is used, but with a wider range of concentrations for the test compound.

    • Serial dilutions of the compound are prepared.

    • The assay is performed as described above for the selected kinases.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Illustrative Quantitative Data for Kinase Inhibition

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
Kinase A256
Kinase B35012
Kinase C>10,00025
Kinase D153
Kinase E80018

This table presents hypothetical data for illustrative purposes.

Cyclooxygenase (COX) Inhibition Assays

To assess the inhibitory activity against COX-1 and COX-2, a colorimetric or fluorometric assay can be employed.

a. COX Inhibitor Screening (Illustrative)

  • Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to assess its selectivity.

  • Methodology: A colorimetric COX inhibitor screening assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]

    • Purified ovine or human COX-1 and COX-2 enzymes are used.

    • The test compound is pre-incubated with the enzyme.

    • Arachidonic acid is added to initiate the reaction.

    • The absorbance at 590 nm is measured to determine the rate of TMPD oxidation.

  • Data Analysis: The percentage of inhibition for each COX isoform is calculated, and the IC50 values are determined by testing a range of compound concentrations.[14] The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Illustrative Quantitative Data for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound15.20.819
Ibuprofen (Non-selective control)8.512.30.69
Celecoxib (COX-2 selective control)25.10.05502

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by this compound and a general workflow for its mechanism of action determination.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine Compound->RAF Inhibition Compound->PI3K Inhibition

Hypothetical Kinase Inhibition Signaling Pathway

G start Start: Compound Synthesis screen Broad Panel Screening (Kinases, COX, etc.) start->screen hit_id Hit Identification screen->hit_id ic50 IC50 Determination hit_id->ic50 selectivity Selectivity Profiling ic50->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) selectivity->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo moa Mechanism of Action Elucidation in_vivo->moa

General Workflow for Mechanism of Action Determination

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural similarity to known pharmacologically active pyrazole derivatives suggests that it may function as a protein kinase inhibitor or a COX inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to investigate these possibilities. Through systematic screening and detailed characterization, the molecular targets and therapeutic potential of this compound can be determined, paving the way for its potential development as a novel therapeutic agent.

References

Potential Therapeutic Targets of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is limited, this paper extrapolates its potential pharmacological activities based on extensive structure-activity relationship (SAR) studies of structurally similar 5-aminopyrazole derivatives. The 5-aminopyrazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of protein kinases. This guide focuses on two primary potential kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs). For each potential target, we present supporting data from analogous compounds, detailed experimental protocols for assessing inhibitory activity, and diagrams of the relevant signaling pathways. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a variety of diseases. The 5-aminopyrazole moiety, in particular, has been identified as a key pharmacophore for kinase inhibitors. The compound this compound incorporates this privileged scaffold with a unique N1-cyclopentyl substitution. Understanding the potential therapeutic targets of this molecule is crucial for guiding future drug discovery and development efforts. This guide synthesizes the available scientific literature on related compounds to build a strong rationale for investigating its potential as a modulator of key cellular signaling pathways.

Potential Therapeutic Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[2] Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.[3]

Structure-Activity Relationship (SAR) of Analogous Compounds

Structure-activity relationship studies on 5-aminopyrazole-based p38α inhibitors have revealed key structural requirements for potent inhibition. While specific data on N1-cyclopentyl derivatives is scarce, studies on related compounds suggest that the N1 substituent plays a crucial role in modulating potency and selectivity. The general structure of these inhibitors involves the 5-aminopyrazole core, which typically forms hydrogen bonds with the hinge region of the kinase. The substituents at the N1 and C3 positions project into the ATP-binding pocket and influence interactions with surrounding amino acid residues.

Compound IDN1-SubstituentC3-Substituentp38α IC50 (nM)Reference
Analog APhenyl4-fluorophenyl10[3]
Analog B2,6-dichlorophenyl2,4-difluorophenyl5[3]
Analog Ctert-butyl4-pyridyl25Fictional Example
This compound Cyclopentyl Methyl To Be Determined -

Table 1: Inhibitory activity of representative 5-aminopyrazole analogs against p38α MAP kinase. The data for Analogs A and B are representative values from the literature, while Analog C is a fictional example to illustrate potential variations. The activity of the target compound is yet to be determined.

Experimental Protocols for p38 MAPK Inhibition Assays

This assay determines the direct inhibitory effect of a compound on p38α kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

  • Assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing p38α kinase and ATF2 substrate in assay buffer.

  • Add 2 µL of the kinase/substrate master mix to each well.

  • Prepare an ATP solution in the assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

This method assesses the ability of the compound to inhibit p38 MAPK signaling within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (lipopolysaccharide)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture THP-1 cells and seed them in 6-well plates.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of p38 and MK2 phosphorylation.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the activation of downstream transcription factors and cellular responses.

p38_MAPK_Pathway Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling pathway.

Potential Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for the control of cell cycle progression.[1] Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Several pyrazole-based compounds have been reported as potent inhibitors of various CDKs.

Structure-Activity Relationship (SAR) of Analogous Compounds

The 5-aminopyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of CDKs. The substituents on the pyrazole ring are critical for achieving high potency and selectivity. The N1-substituent often occupies a hydrophobic pocket, and its size and shape can significantly impact binding affinity.

Compound IDN1-SubstituentC3-SubstituentCDK2 IC50 (nM)Reference
Analog DIsopropyl4-(aminosulfonyl)phenyl50Fictional Example
Analog EPhenyl2-aminopyrimidin-4-yl15Fictional Example
Analog FCyclohexylThiazol-2-yl80Fictional Example
This compound Cyclopentyl Methyl To Be Determined -

Table 2: Inhibitory activity of representative 5-aminopyrazole analogs against CDK2. The data presented are fictional examples to illustrate the potential range of activities and structural variations. The activity of the target compound is yet to be determined.

Experimental Protocols for CDK Inhibition Assays

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Test compound

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • Set up the kinase reaction in a microcentrifuge tube containing kinase buffer, Histone H1, and the test compound.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the effect of the compound on the proliferation of cancer cells, which is often dependent on CDK activity.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

CDK Signaling in Cell Cycle Regulation

CDKs and their cyclin partners drive the progression of the cell cycle through distinct phases.

CDK_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK4_6_CyclinD->Rb_E2F p CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb_E2F p CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2_Phase promotes S phase progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M_Phase initiates mitosis E2F E2F Rb_E2F->E2F releases E2F->S_Phase promotes

Caption: Overview of CDK-mediated cell cycle regulation.

Conclusion and Future Directions

Based on the extensive research on the 5-aminopyrazole scaffold, this compound emerges as a promising candidate for targeting protein kinases, particularly p38 MAPK and CDKs. The presence of the N1-cyclopentyl group is likely to influence the compound's binding affinity and selectivity profile. Further investigation is warranted to experimentally validate these potential targets and to elucidate the precise mechanism of action. The experimental protocols detailed in this guide provide a framework for the initial characterization of this novel compound. Future studies should focus on a broad kinase profiling to identify the full spectrum of its targets, followed by in-depth cellular and in vivo studies to assess its therapeutic potential in relevant disease models.

References

An In-depth Technical Guide to 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine and its Analogs: A Literature Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 1,3,5-trisubstituted pyrazol-5-amine series has garnered significant attention for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive review of the available literature on 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine and its structurally related analogs. While specific data for this exact molecule is limited, this guide consolidates information on the synthesis, biological activities, and potential mechanisms of action of closely related compounds to provide a valuable resource for researchers in the field of drug discovery. The information presented herein is intended to serve as a foundation for further investigation and development of this promising class of molecules.

Synthesis of 1-Substituted-3-Substituted-1H-pyrazol-5-amines

The synthesis of 1,3-disubstituted-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine. This versatile method allows for the introduction of a wide variety of substituents at the N1 and C3 positions of the pyrazole ring, enabling the exploration of structure-activity relationships.

A general synthetic approach is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketonitrile β-Ketonitrile (e.g., 3-Cyclopentyl-3-oxopropanenitrile) condensation Condensation Reaction beta_ketonitrile->condensation hydrazine Substituted Hydrazine (e.g., Methylhydrazine) hydrazine->condensation aminopyrazole 1-Substituted-3-substituted- 1H-pyrazol-5-amine condensation->aminopyrazole

Caption: General workflow for the synthesis of 1,3-disubstituted-1H-pyrazol-5-amines.

Experimental Protocol: Representative Synthesis of a 1,3-disubstituted-1H-pyrazol-5-amine

The following protocol is a representative example for the synthesis of a 1,3-disubstituted-1H-pyrazol-5-amine, adapted from literature procedures for analogous compounds.

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a solution of 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound.

Biological Activities and Quantitative Data

Table 1: Anticancer Activity of Representative Pyrazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 1-(4-methoxyphenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amineA549 (Lung)12.47 ± 1.08[1]
Analog 1 1-(4-methoxyphenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amineHT1080 (Fibrosarcoma)11.40 ± 0.66[1]
Analog 2 1-(4-chlorophenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amineA549 (Lung)14.46 ± 2.76[1]
Analog 3 Pyrazolo[3,4-d]pyrimidine derivativeMCF-7 (Breast)3.9 - 35.5[2]
Analog 4 4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (Colon)9.9 ± 1.1[3]

Potential Mechanisms of Action: Kinase Inhibition

A significant body of evidence suggests that the anticancer effects of many pyrazole-based compounds are mediated through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. Key kinase families implicated as targets for pyrazole derivatives include Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Src Family Kinases.

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

CDK_Pathway cluster_input Upstream Signals cluster_core Cell Cycle Regulation cluster_inhibitor Inhibition Mitogenic_Stimuli Mitogenic Stimuli CyclinE Cyclin E Mitogenic_Stimuli->CyclinE activates CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pyrazole_Analog 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine (Analog) Pyrazole_Analog->CDK2 inhibits

Caption: Proposed inhibition of the CDK2-mediated cell cycle pathway by pyrazole analogs.

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Certain pyrazole derivatives have been shown to inhibit p38 MAPK, thereby modulating downstream signaling events that contribute to cancer cell survival and proliferation.

p38_MAPK_Pathway cluster_input Upstream Signals cluster_pathway MAPK Cascade cluster_output Cellular Response cluster_inhibitor Inhibition Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 activate p38_MAPK p38 MAPK MKK3_6->p38_MAPK activate Downstream_Targets Downstream Targets (e.g., transcription factors) p38_MAPK->Downstream_Targets activate Inflammation_Proliferation Inflammation & Cell Proliferation Downstream_Targets->Inflammation_Proliferation promote Pyrazole_Analog 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine (Analog) Pyrazole_Analog->p38_MAPK inhibits

Caption: Postulated inhibitory effect of pyrazole analogs on the p38 MAPK signaling pathway.

Src Kinase Inhibition Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression and activation are common in many cancers, making it an attractive therapeutic target. Pyrazole-based compounds have been developed as potent Src kinase inhibitors.

Src_Kinase_Pathway cluster_input Upstream Signals cluster_pathway Src Signaling cluster_output Cellular Response cluster_inhibitor Inhibition Growth_Factors Growth Factors / Integrin Signaling Src_Kinase Src Kinase Growth_Factors->Src_Kinase activate Downstream_Pathways Downstream Pathways (e.g., FAK, STAT3) Src_Kinase->Downstream_Pathways activate Proliferation_Metastasis Proliferation, Invasion, Metastasis, Angiogenesis Downstream_Pathways->Proliferation_Metastasis promote Pyrazole_Analog 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine (Analog) Pyrazole_Analog->Src_Kinase inhibits

Caption: Hypothetical inhibition of the Src kinase signaling cascade by pyrazole analogs.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various substituted pyrazoles, several general structure-activity relationships can be inferred for their anticancer activity. These insights can guide the future design of more potent and selective analogs.

SAR_Summary cluster_scaffold Core Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity scaffold 1-R1, 3-R2, 1H-pyrazol-5-amine R1 N1-Substituent (R1) - Cycloalkyl (e.g., Cyclopentyl) may enhance lipophilicity and binding. R2 C3-Substituent (R2) - Small alkyl (e.g., Methyl) or aryl groups can influence potency. Amino C5-Amino Group - Often crucial for hydrogen bonding interactions with the target protein. activity Anticancer Potency R1->activity influences R2->activity influences Amino->activity influences

Caption: Key structural features influencing the anticancer activity of pyrazol-5-amine derivatives.

  • N1-Substituent: The nature of the substituent at the N1 position significantly impacts activity. The introduction of a cyclopentyl group, as in the title compound, is expected to increase lipophilicity, which may enhance cell permeability and binding to hydrophobic pockets within target proteins.

  • C3-Substituent: The substituent at the C3 position also plays a key role in modulating biological activity. Small alkyl groups like methyl are often well-tolerated and can contribute to favorable interactions within the binding site.

  • C5-Amino Group: The 5-amino group is a critical pharmacophoric feature in many active pyrazole derivatives. It can act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of target kinases.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential for the development of novel anticancer therapeutics. While direct experimental data for this specific molecule is scarce, the extensive research on analogous pyrazole derivatives strongly suggests that it is likely to exhibit interesting biological activities, potentially through the inhibition of key protein kinases involved in cancer progression.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its close analogs. Key areas for investigation include:

  • In vitro anticancer screening against a broad panel of cancer cell lines to determine its potency and spectrum of activity.

  • Kinase profiling to identify the specific molecular targets and elucidate the mechanism of action.

  • Structure-based drug design efforts, potentially guided by co-crystallization studies with its target kinases, to optimize the scaffold for improved potency and selectivity.

  • In vivo efficacy studies in relevant animal models of cancer to assess its therapeutic potential.

This technical guide provides a solid foundation for initiating such research programs and highlights the promise of the 1,3,5-trisubstituted pyrazol-5-amine scaffold in the ongoing quest for new and effective cancer treatments.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that marked the inception of pyrazole chemistry. We will explore the initial synthesis of the first pyrazole derivative by Ludwig Knorr in 1883 and the subsequent first synthesis of the parent pyrazole compound by Eduard Buchner in 1889. This document provides a detailed account of the original experimental protocols, quantitative data from these pioneering studies, and the early mechanistic insights that paved the way for the development of numerous pyrazole-based pharmaceuticals.

The First Pyrazole Derivative: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The history of pyrazole chemistry begins with the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, he serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery, born from the reaction of phenylhydrazine and ethyl acetoacetate, laid the foundational chemistry for a vast class of heterocyclic compounds with significant applications in medicine.[2] The reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.[1]

Quantitative Data from Knorr's 1883 Synthesis
ParameterValueReference
Reactants
Phenylhydrazine100 g[1]
Ethyl acetoacetate125 g[1]
Product
Compound Name1-Phenyl-3-methyl-5-pyrazolone[1]
Melting Point127 °C[3]
Yield Not explicitly stated in the original 1883 publication. Modern reproductions of this reaction report yields as high as 98.55%.[1]
Experimental Protocol: Knorr's Synthesis (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599).[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily product and water.[1]

  • Separation of Water: The water formed during the condensation was separated from the oily product.[1]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

  • Isolation and Purification: Upon cooling, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was then collected.[1] While not specified in the original paper, modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

Knorr_Synthesis_Workflow cluster_start Reactant Preparation cluster_condensation Condensation cluster_cyclization Cyclization cluster_isolation Product Isolation start Combine Phenylhydrazine and Ethyl Acetoacetate condensation Stand at Ambient Temperature start->condensation Initial Reaction separation Separate Water condensation->separation Forms Oily Product & Water heating Heat on Water Bath separation->heating Oily Product cooling Cool to Solidify heating->cooling Crude Product collection Collect Solid Product cooling->collection Solidified Product

Experimental workflow for Knorr's 1883 pyrazole synthesis.

The Parent Compound: Buchner's Synthesis of Unsubstituted Pyrazole (1889)

Six years after Knorr's discovery of a pyrazole derivative, the parent pyrazole ring was first synthesized by the German chemist Eduard Buchner in 1889.[4] Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

Quantitative Data for Unsubstituted Pyrazole
ParameterValueReference
Compound Name Pyrazole[4]
Molecular Formula C₃H₄N₂
Melting Point 69-70 °C[2]
Boiling Point 186-188 °C[2]
Yield Not detailed in the available historical literature.
Experimental Protocol: Buchner's Synthesis (1889)

Starting Material:

  • Pyrazole-3,4,5-tricarboxylic acid

General Procedure: The synthesis involves heating pyrazole-3,4,5-tricarboxylic acid, which leads to the elimination of three molecules of carbon dioxide to yield the aromatic pyrazole ring. The specific temperature, reaction time, and purification methods used by Buchner are not detailed in the currently available secondary literature.

Buchner_Synthesis_Workflow cluster_start Starting Material cluster_decarboxylation Decarboxylation cluster_product Product start Pyrazole-3,4,5-tricarboxylic acid heating Thermal Decomposition start->heating Heat product Unsubstituted Pyrazole heating->product Eliminates 3 CO₂

Logical workflow for Buchner's 1889 pyrazole synthesis.

Early Biological Activity and Mechanism of Action

The discovery of pyrazole derivatives quickly led to the identification of their potent biological activities. Knorr's work on pyrazolones led to the synthesis of Antipyrine (phenazone) in 1887, one of the first synthetic drugs to be widely used as an analgesic and antipyretic.

The therapeutic effects of these early pyrazole compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, pyrazole derivatives reduce the production of prostaglandins, thereby exerting their therapeutic effects.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving COX-1 and COX-2 and the inhibitory action of early pyrazole compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus (e.g., Injury) cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Early Pyrazole Compounds (e.g., Antipyrine) pyrazole->cox1 Inhibition pyrazole->cox2 Inhibition

Inhibitory action of early pyrazole compounds on the COX pathway.

Conclusion

The pioneering work of Ludwig Knorr and Eduard Buchner in the late 19th century unveiled the pyrazole ring system, a heterocyclic scaffold that has since become a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis provided an accessible route to a diverse range of substituted pyrazoles, leading to the rapid discovery of their therapeutic potential. Buchner's synthesis of the parent pyrazole compound further solidified the fundamental understanding of this important class of molecules. The early insights into their mechanism of action as cyclooxygenase inhibitors have guided the development of countless pyrazole-based drugs, cementing the legacy of these foundational discoveries in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3), a heterocyclic amine of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of therapeutic agents. While detailed biological studies on the compound itself are limited in publicly accessible literature, its incorporation into potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins highlights its significance. This guide offers detailed experimental context and data where available, aiming to support further research and development efforts.

Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C9H15N3. Its chemical structure features a central pyrazole ring, substituted with a cyclopentyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 30241-37-3PubChem
Molecular Formula C9H15N3PubChem
Molecular Weight 165.24 g/mol PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 165.126597491PubChem
Topological Polar Surface Area 43.8 ŲPubChem
Complexity 154PubChem

Hazard Information: According to GHS classifications, this compound is a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Synthesis

A potential synthetic route for this compound involves the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction of 3-cyclopentyl-3-oxopropanenitrile with methylhydrazine is a plausible and efficient method.

General Experimental Protocol (Hypothesized)

Materials:

  • 3-cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (for extraction)

  • Hexane (for crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add methylhydrazine (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

G General Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction and Work-up cluster_purification Purification cluster_product Final Product 3-cyclopentyl-3-oxopropanenitrile 3-cyclopentyl-3-oxopropanenitrile Cyclocondensation Cyclocondensation 3-cyclopentyl-3-oxopropanenitrile->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Solvent_Removal Solvent Removal Cyclocondensation->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography / Recrystallization Drying_Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound are not widely published, its utility as a synthetic intermediate in drug discovery is documented. Notably, it has been employed in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers crucial for the regulation of gene transcription.

Role in BET Bromodomain Inhibitors

In a study focused on the development of the BET inhibitor CF53, this compound was used as a key building block.[1][2] The compound was reacted with a 9H-pyrimido[4,5-b]indole intermediate to generate a novel BET inhibitor.[1][2] The resulting molecule demonstrated high binding affinity to the BRD4 bromodomain 1 (BRD4 BD1).[1][2]

Experimental Use in Synthesis:

In the synthesis of a BET inhibitor (designated as compound 35 in the study), 102 mg (0.3 mmol) of the pyrimido[4,5-b]indole intermediate was reacted with 100 mg (0.6 mmol) of this compound.[1][2] The product was purified by HPLC to yield 60 mg of the final compound as a trifluoroacetate salt.[1][2]

1H NMR Data of the Resulting BET Inhibitor:

The final product, which incorporates the 1-cyclopentyl-3-methyl-1H-pyrazol-5-amino moiety, exhibited the following 1H NMR spectrum (300 MHz, MeOD-d4): δ 7.44 (s, 1H), 7.19 (s, 1H), 6.18 (s, 1H), 4.69 (quintet, J = 7.95 Hz, 1H).[1][2]

Implied Signaling Pathway Involvement

The use of this compound in the synthesis of BET inhibitors suggests its relevance in targeting the BET signaling pathway. BET proteins, particularly BRD4, play a critical role in cancer by regulating the transcription of oncogenes. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Inhibition of BRD4 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

G BET Inhibition Signaling Pathway BET_Inhibitor BET Inhibitor (containing 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amino moiety) BRD4 BRD4 BET_Inhibitor->BRD4 inhibits binding to histones Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Oncogene_Transcription Oncogene Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits Transcriptional_Machinery->Oncogene_Transcription promotes Cell_Proliferation Cell Proliferation & Survival Oncogene_Transcription->Cell_Proliferation Apoptosis Apoptosis Oncogene_Transcription->Apoptosis inhibition leads to

References

Methodological & Application

Synthesis Protocol for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, a valuable pyrazole derivative for research and development in medicinal chemistry and drug discovery. The synthesis is based on the well-established condensation reaction between a substituted hydrazine and a β-ketonitrile. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of the key physical and chemical properties of the starting materials and the final product. Additionally, a graphical representation of the synthesis workflow is provided to facilitate understanding of the process. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The specific target of this protocol, this compound, possesses structural motifs that are of significant interest for the development of novel therapeutic agents. The synthesis of such aminopyrazoles is typically achieved through the cyclocondensation of a hydrazine derivative with a β-functionalized nitrile, such as a β-ketonitrile or an enaminonitrile. This method offers a reliable and efficient route to the desired pyrazole core. This document outlines a robust and reproducible protocol for the preparation of this compound, adapted from established procedures for analogous compounds.

Data Presentation

A summary of the quantitative data for the key compounds involved in this synthesis is presented in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
Cyclopentylhydrazine hydrochlorideC₅H₁₃ClN₂136.62135-137N/A17892-92-1
3-AminocrotononitrileC₄H₆N₂82.1151-54106 (12 mmHg)1118-61-2
This compoundC₉H₁₅N₃165.24N/AN/A30241-37-3

Experimental Protocol

Materials and Reagents
  • Cyclopentylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • pH paper or pH meter

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Cyclopentylhydrazine hydrochloride C Condensation Reaction A->C B 3-Aminocrotononitrile B->C D Aqueous Workup C->D 1. Toluene, NaOH(aq) 2. Heat (Reflux) E Extraction D->E F Drying & Solvent Removal E->F G Column Chromatography (Optional) F->G H 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine F->H If sufficiently pure G->H

Application Notes: Utilizing 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a primary focus for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, with its characteristic pyrazole core, is predicted to function as a kinase inhibitor, likely by competing with ATP for the enzyme's binding site. The cyclopentyl and methyl groups may contribute to binding affinity and selectivity for specific kinases.

These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in both biochemical and cell-based kinase assays to determine its inhibitory potential and characterize its mechanism of action.

Hypothetical Target Profile: Kinase Inhibition

Based on structural similarities to known kinase inhibitors, it is hypothesized that this compound targets protein kinases involved in cell proliferation, survival, and signaling pathways. The pyrazole ring is a key feature in numerous FDA-approved kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the kinase. Potential kinase targets for pyrazole-based inhibitors include, but are not limited to, Aurora kinases, Janus kinases (JAKs), p38 MAP Kinase, and receptor tyrosine kinases like VEGFR.[1]

Data Presentation: Representative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the in vitro inhibitory activity (IC50 values) of other pyrazole-based compounds against various kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds and to provide a benchmark for experimental results.

Compound ClassTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Pyrazole DerivativeAkt10.08 (Ki)HCT116 (colon)0.95
Pyrazole DerivativeALK2.9-27 (cellular)
Pyrazole DerivativeAurora A160HCT116 (colon)0.39
Pyrazole DerivativeAurora A160MCF-7 (breast)0.46
Pyrazole DerivativeChk217.9--

This table presents a compilation of data for various pyrazole-based kinase inhibitors to demonstrate the typical range of activities observed for this structural class.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of this compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4]

Materials:

  • Purified target kinase

  • Kinase substrate (specific to the target kinase)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[2]

  • Kinase Reaction:

    • Add 10 µL of the kinase enzyme solution (diluted in kinase assay buffer) to all wells.[2]

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2][5]

    • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[2]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Kinase Phosphorylation Assay (ELISA Format)

This protocol outlines a method to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[7]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[7]

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[7]

  • ELISA:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. Incubate for 2 hours at room temperature or overnight at 4°C.[7]

    • Wash the plate three times with wash buffer.[7]

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.[7]

    • Wash the plate three times with wash buffer.[7]

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[7]

    • Wash the plate five times with wash buffer.[7]

    • Add TMB substrate and incubate until sufficient color develops.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Determine the effect of the inhibitor on substrate phosphorylation and calculate the IC50 value.

Visualizations

Kinase Inhibitor Discovery Workflow```dot

G cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identify Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Generate Leads In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo Select Candidate

Caption: A generalized kinase signal transduction cascade.

Biochemical Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare Compound Dilutions (this compound) Incubate Incubate Kinase with Compound Compound->Incubate Reagents Prepare Kinase, Substrate, and ATP Solutions Reagents->Incubate Initiate Initiate Reaction with ATP/Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

References

Application Notes: 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine for Cell-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a synthetic small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds and approved drugs.[1][2] Pyrazole derivatives have been extensively investigated as kinase inhibitors, which play a crucial role in various disease areas, particularly cancer.[3][4] This document outlines the application of this compound (herein referred to as CMPA) in cell-based screening assays to characterize its potential as an anti-proliferative agent. Based on the common activity of related pyrazole structures, it is hypothesized that CMPA may act as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cancer cell growth and survival.[5]

Principle of the Method

The anti-proliferative effects of CMPA are evaluated using a series of cell-based assays. Initial screening is performed using a metabolic activity assay (MTT) to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[6][7] A secondary assay, the BrdU incorporation assay, confirms the anti-proliferative effect by directly measuring DNA synthesis during the S-phase of the cell cycle.[8] To investigate the mechanism of action, Western blot analysis is employed to measure the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2, providing insight into the compound's ability to modulate this signaling cascade.[1][9]

Materials and Reagents

  • Compound: this compound (CMPA)

  • Cell Lines: Human colorectal carcinoma (HCT116) or other suitable cancer cell lines

  • Culture Media: McCoy's 5A Medium, DMEM, or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for MTT Assay:

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

    • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[7][10]

  • Reagents for BrdU Assay:

    • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)[8]

  • Reagents for Western Blot:

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-GAPDH or β-actin[9]

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG[9]

    • Tris-Buffered Saline with Tween 20 (TBST)

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

    • ECL Chemiluminescence Substrate

  • Equipment:

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance)

    • SDS-PAGE and Western blot apparatus

    • Chemiluminescence imaging system

    • Microscope, centrifuges, pipettes

Data Presentation

The following tables summarize hypothetical quantitative data from experiments evaluating the effects of CMPA on a cancer cell line.

Table 1: Effect of CMPA on Cell Viability (MTT Assay)

CMPA Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 3.9
551.3 ± 2.8
1025.7 ± 3.2
2510.1 ± 1.9
504.8 ± 1.1
Calculated IC50 ~5 µM

Table 2: Effect of CMPA on DNA Synthesis (BrdU Assay)

CMPA Concentration (µM)BrdU Incorporation (Absorbance at 450 nm, Mean ± SD)% Inhibition of Proliferation
0 (Vehicle Control)1.25 ± 0.080
11.02 ± 0.0618.4
50.68 ± 0.0545.6
100.35 ± 0.0472.0
250.15 ± 0.0288.0

Table 3: Modulation of MAPK Pathway by CMPA (Western Blot Densitometry)

TreatmentCMPA Conc. (µM)Relative p-ERK1/2 Band Intensity (Normalized to Total ERK & Loading Control)
Untreated Control01.0
Stimulated Control (e.g., EGF)08.5
Stimulated + CMPA16.2
Stimulated + CMPA52.1
Stimulated + CMPA100.9

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT)

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of CMPA in culture medium. Remove the old medium from the wells and add 100 µL of the CMPA dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Proliferation Assay by DNA Synthesis (BrdU)

  • Cell Seeding and Treatment: Seed and treat cells with CMPA as described in steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for the remaining time.[8] The optimal incubation time depends on the cell division rate and should be optimized.

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[8]

  • Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[8]

  • Secondary Antibody and Substrate: Wash the wells and add the HRP-linked secondary antibody solution for 1 hour. Following another wash step, add 100 µL of TMB Substrate to each well.[8]

  • Measurement: Monitor color development and add 100 µL of Stop Solution. Measure the absorbance at 450 nm.[8]

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of CMPA for 2-4 hours, then stimulate with a known MAPK activator (e.g., EGF or TPA) for 15-30 minutes. Include unstimulated and stimulated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000) overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL chemiluminescent substrate. Capture the signal using an imaging system.[9]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

MAPK_Signaling_Pathway receptor Growth Factor Receptor receptor->receptor ras Ras receptor->ras ras->ras raf Raf ras->raf raf->raf mek MEK1/2 raf->mek cmpa CMPA (Hypothesized Target) raf->cmpa mek->mek erk ERK1/2 mek->erk Phosphorylation erk->erk p_erk p-ERK1/2 erk->p_erk erk->p_erk nucleus Nucleus p_erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) p_erk->transcription nucleus->nucleus transcription->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation proliferation->proliferation cmpa->mek Experimental_Workflow start_node Start: Cancer Cell Culture treatment Treat with CMPA (Dose-Response) start_node->treatment primary_screen Primary Screen: Cell Viability (MTT Assay) treatment->primary_screen ic50 Determine IC50 primary_screen->ic50 secondary_screen Secondary Screen: DNA Synthesis (BrdU Assay) ic50->secondary_screen Confirm anti-proliferative effect at ~IC50 conc. moa Mechanism of Action Study: Western Blot for p-ERK ic50->moa Investigate pathway modulation at ~IC50 conc. data_analysis Data Analysis & Interpretation secondary_screen->data_analysis moa->data_analysis

References

Application Notes and Protocols for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a novel derivative of this class. These application notes provide a comprehensive experimental framework for the initial characterization and investigation of its potential therapeutic properties, focusing on two key areas of pyrazole activity: inflammation and oncology.

Part 1: Initial Characterization and Drug-Likeness Assessment

Before embarking on extensive biological assays, it is crucial to assess the fundamental physicochemical properties and drug-likeness of this compound. This initial screening helps to identify potential liabilities and ensures the compound is suitable for further development.

Protocol 1.1: In Silico ADME & Physicochemical Property Prediction

This protocol outlines the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and overall drug-likeness of the compound.

Methodology:

  • Structure Input: Obtain the 2D structure (SMILES or MOL file) of this compound.

  • Property Calculation: Utilize computational software or web-based platforms (e.g., SwissADME, Schrödinger Suite, ChemDraw) to calculate key physicochemical descriptors.

  • Lipinski's Rule of Five Analysis: Evaluate the compound against Lipinski's Rule of Five, a guideline for predicting oral bioavailability.[1][2][3] The criteria are:

    • Molecular Weight (MW) < 500 Daltons

    • LogP (octanol-water partition coefficient) < 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

  • Other Key Properties: Predict other important properties such as:

    • Topological Polar Surface Area (TPSA)

    • Aqueous Solubility (LogS)

    • Blood-Brain Barrier (BBB) penetration

    • Cytochrome P450 (CYP) inhibition potential

Data Presentation:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC9H15N3N/A
Molecular Weight165.24 g/mol Yes (< 500)
LogP1.5 - 2.5Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
TPSA~50 ŲN/A
Aqueous Solubility (LogS)-2.0 to -3.0Moderately Soluble
BBB PermeationYes/NoTo be determined
GI AbsorptionHigh/LowTo be determined

Note: The values in this table are hypothetical predictions for illustrative purposes.

Protocol 1.2: In Vitro ADME Assays

This protocol describes initial laboratory-based assays to experimentally validate the predicted ADME properties.

Methodology:

  • Aqueous Solubility:

    • Prepare a series of concentrations of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Shake the solutions at room temperature for 24 hours.

    • Centrifuge to pellet undissolved compound.

    • Measure the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy.

  • Metabolic Stability:

    • Incubate the compound (typically 1 µM) with human or rat liver microsomes at 37°C in the presence of NADPH.[5]

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

AssayParameterResult
Aqueous SolubilityKinetic Solubility at pH 7.4(e.g., 75 µg/mL)
Metabolic StabilityIn Vitro Half-life (t½) in HLM(e.g., 45 min)
Metabolic StabilityIntrinsic Clearance (CLint)(e.g., 20 µL/min/mg)

Note: HLM = Human Liver Microsomes. The results are hypothetical.

Part 2: Application Note - Anti-Inflammatory Potential

Given that many pyrazole derivatives, such as celecoxib, exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, this is a primary area of investigation for this compound.[2]

Hypothesized Signaling Pathway: COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine Compound->COX2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the compound's potency and selectivity for inhibiting the two COX isoforms.

Methodology:

  • Assay Kit: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the provided assay buffer. Include a vehicle control (e.g., DMSO) and positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure:

    • Add heme and the enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions or controls and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Measure the absorbance or fluorescence at the appropriate wavelength according to the kit's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for both COX-1 and COX-2 by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound(e.g., >100)(e.g., 0.5)(e.g., >200)
Celecoxib (Control)(e.g., 15)(e.g., 0.05)(e.g., 300)
Ibuprofen (Control)(e.g., 5)(e.g., 10)(e.g., 0.5)

Note: The results are hypothetical.

Protocol 2.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model to evaluate the in vivo efficacy of the compound.[6][7][8]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (180-200g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-(e.g., 0.85 ± 0.05)0%
Indomethacin10(e.g., 0.30 ± 0.03)(e.g., 64.7%)
Test Compound10(e.g., 0.70 ± 0.04)(e.g., 17.6%)
Test Compound30(e.g., 0.52 ± 0.05)(e.g., 38.8%)
Test Compound100(e.g., 0.35 ± 0.04)(e.g., 58.8%)

Note: The results are hypothetical and presented as mean ± SEM.

Part 3: Application Note - Anti-Cancer Potential

Pyrazole derivatives have been investigated as anticancer agents, often targeting protein kinases or inducing cell cycle arrest.[5] This section outlines a screening cascade to explore the potential anti-proliferative effects of this compound.

Experimental Workflow: Anti-Cancer Screening

Anticancer_Workflow start Start: 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine vitro_screen In Vitro Screening: Cytotoxicity Assay (MTT/XTT) (e.g., NCI-60 Panel) start->vitro_screen hit_identified Hit Identified? (IC50 < 10 µM) vitro_screen->hit_identified moa Mechanism of Action Studies hit_identified->moa Yes stop Stop or Redesign hit_identified->stop No cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) moa->apoptosis kinase Kinome Profiling moa->kinase vivo In Vivo Efficacy: Xenograft Model cell_cycle->vivo apoptosis->vivo kinase->vivo

Caption: A tiered workflow for evaluating anti-cancer activity.

Protocol 3.1: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 100 µM to 0.01 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT/XTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.[9][10] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Measurement: Incubate for 2-4 hours. If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each cell line by fitting the data to a dose-response curve.

Data Presentation:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast(e.g., 5.2)
HCT116Colon(e.g., 8.1)
A549Lung(e.g., 12.5)
HEK293Non-cancerous(e.g., >100)

Note: The results are hypothetical.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound's cytotoxic effect is due to an arrest at a specific phase of the cell cycle.

Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat with the vehicle control, a positive control (e.g., Nocodazole for G2/M arrest), and the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[11][12] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide, PI) and RNase A.[11][13][14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

TreatmentConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-(e.g., 65%)(e.g., 20%)(e.g., 15%)
Test CompoundIC50(e.g., 25%)(e.g., 15%)(e.g., 60%)
Test Compound2x IC50(e.g., 15%)(e.g., 10%)(e.g., 75%)

Note: Hypothetical results suggesting a G2/M phase arrest.

Protocol 3.3: In Vivo Human Tumor Xenograft Model

This protocol evaluates the in vivo anti-tumor efficacy of the compound in an animal model.[15][16][17]

Methodology:

  • Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Implantation: Subcutaneously inject a sensitive human cancer cell line (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Paclitaxel)

    • Groups 3-4: Test compound at two different doses

  • Dosing and Monitoring: Administer treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days). Measure tumor volume with calipers and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500 mm³) or after a fixed duration. At the endpoint, tumors are excised and weighed.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation:

Treatment GroupDoseMean Final Tumor Volume (mm³)% TGI
Vehicle Control-(e.g., 1450 ± 150)0%
Positive Control(e.g., 10 mg/kg)(e.g., 400 ± 80)(e.g., 72%)
Test Compound(e.g., 50 mg/kg)(e.g., 850 ± 120)(e.g., 41%)
Test Compound(e.g., 100 mg/kg)(e.g., 550 ± 95)(e.g., 62%)

Note: The results are hypothetical and presented as mean ± SEM.

References

Application Notes and Protocols for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse interactions with biological targets, making it a valuable component in drug discovery.[3][4] 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a fragment-like molecule that presents key features for fragment-based drug design (FBDD), a powerful method for identifying lead compounds by screening small, low-complexity molecules.[5] This document provides an overview of the potential applications and experimental protocols for utilizing this compound as a fragment in drug discovery campaigns, particularly targeting protein kinases.

Physicochemical Properties

The properties of this compound make it an attractive starting point for FBDD. A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC9H15N3--INVALID-LINK--
Molecular Weight165.24 g/mol --INVALID-LINK--
XLogP31.5--INVALID-LINK--
Hydrogen Bond Donors1--INVALID-LINK--
Hydrogen Bond Acceptors3--INVALID-LINK--
Rotatable Bond Count1LookChem

Synthesis and Characterization

A general and robust method for the synthesis of 1,3,5-substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] A plausible synthetic route for this compound is outlined below.

Synthetic Protocol

A common route to 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Add methylhydrazine (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Record the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expect signals corresponding to the cyclopentyl protons, the methyl protons, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: Record the spectrum to identify all unique carbon atoms in the molecule.

2. Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula by determining the exact mass of the molecular ion.

3. Purity Analysis:

  • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

Application in Fragment-Based Drug Design

This compound can serve as a valuable starting fragment for the development of potent and selective inhibitors, for instance, against protein kinases. The 5-amino-3-methylpyrazole core is a known hinge-binding motif in many kinase inhibitors.

Fragment Screening

The initial step is to screen the fragment for binding to the target protein.

Protocol 3: Fragment Screening using Thermal Shift Assay (TSA)

Materials:

  • Purified target protein (e.g., a protein kinase)

  • SYPRO Orange dye

  • This compound stock solution (in DMSO)

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing the target protein and SYPRO Orange dye in the assay buffer.

  • Add this compound to the reaction mixture at a final concentration typically in the millimolar range. Include a DMSO control.

  • Perform a temperature ramp using a real-time PCR instrument, monitoring the fluorescence of the SYPRO Orange dye.

  • A significant increase in the melting temperature (Tm) of the protein in the presence of the fragment compared to the DMSO control indicates binding.

Hit Validation and Structural Biology

Fragments that show binding in the primary screen should be validated, and their binding mode determined, typically by X-ray crystallography.

Protocol 4: Hit Validation and Co-crystallization

1. Isothermal Titration Calorimetry (ITC):

  • Perform ITC experiments to confirm the binding and determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the fragment-protein interaction.

2. X-ray Crystallography:

  • Set up co-crystallization trials of the target protein with this compound.

  • Screen various crystallization conditions to obtain high-quality crystals.

  • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site. This structural information is crucial for the subsequent fragment-to-lead optimization phase.

Fragment-to-Lead Optimization

Once the binding mode of this compound is confirmed, the next step is to grow the fragment into a more potent lead compound. This is typically achieved by adding functional groups that can form additional interactions with the target protein.

Structure-Based Design

The cyclopentyl group and the amine at the 5-position of the pyrazole ring are potential vectors for chemical elaboration. Based on the co-crystal structure, new analogs can be designed to extend into nearby pockets of the protein's active site.

For example, the amine group can be functionalized to introduce substituents that can interact with solvent-exposed regions or form additional hydrogen bonds. The cyclopentyl group can be modified to better fit into a hydrophobic pocket.

Visualizations

Synthetic Workflow

G Synthesis of this compound A 3-Cyclopentyl-3-oxopropanenitrile + Methylhydrazine B Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: Synthetic workflow for the preparation of the target fragment.

Fragment-Based Drug Design Workflow

FBDD_Workflow Fragment-Based Drug Design (FBDD) Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Structural Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library Screening (e.g., TSA, SPR, NMR) B Identified Hit: This compound A->B C Biophysical Validation (e.g., ITC) B->C D Structural Biology (X-ray Crystallography/NMR) C->D E Structure-Based Design (Fragment Growing/Linking) D->E F Synthesis of Analogs E->F G SAR Exploration (Biological Assays) F->G G->E H Lead Compound G->H

Caption: General workflow for a fragment-based drug design campaign.

Potential Kinase Inhibitor Signaling Pathway

Kinase_Pathway Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by a pyrazole-based inhibitor.

References

Application Notes and Protocols for the Development of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine represent a promising class of heterocyclic compounds with significant potential in drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The 5-amino-pyrazole moiety, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors, which are crucial in the targeted therapy of various diseases.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of this compound. The focus is on the derivatization of the 5-amino group to generate N-acyl and N-sulfonyl analogs, and the subsequent evaluation of their potential as kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Bruton's Tyrosine Kinase (BTK), as well as their cytotoxic effects on cancer cell lines.

Data Presentation

The following table summarizes representative biological data for structurally related pyrazole derivatives, illustrating the potential activities of the target compounds. Note: The following data is for illustrative purposes and represents findings for various substituted pyrazole analogs.

Compound IDDerivative TypeTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Citation
PZ-1 N-Benzoylp38α MAPK150MCF-715.6[1]
PZ-2 N-(4-Chlorobenzoyl)p38α MAPK85A54910.2[1]
PZ-3 N-(Phenylsulfonyl)BTK250Ramos8.2[2]
PZ-4 N-(4-Tolylsulfonyl)BTK180Raji12.6[2]
PZ-5 N-AcryloylEGFR260HCT-1161.51[1][3]
PZ-6 N-(4-Fluorobenzoyl)VEGFR-2320HepG25.8[3]

Experimental Protocols

I. Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the core scaffold via a cyclization reaction between a β-ketonitrile and methylhydrazine.

Reaction Scheme:

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

II. Synthesis of N-Acyl Derivatives

This protocol outlines the general procedure for the N-acylation of the core scaffold.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Coupling agent (e.g., HATU, HOBt, EDC) if starting from a carboxylic acid

  • Standard work-up and purification reagents as described in Protocol I.

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

III. Synthesis of N-Sulfonyl Derivatives

This protocol provides a general method for the N-sulfonylation of the core scaffold.

Materials:

  • This compound

  • Sulfonyl chloride

  • Pyridine or other suitable base

  • DCM or other suitable solvent

  • Standard work-up and purification reagents as described in Protocol I.

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

IV. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases such as p38 MAPK and BTK.

Materials:

  • Recombinant human kinase (e.g., p38α, BTK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a multi-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

V. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized derivatives on the viability of cancer cell lines.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Ramos)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways where the developed pyrazole derivatives may exert their inhibitory effects.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines->Receptor Stress Environmental Stress (UV, Osmotic Shock) Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inflammation_Apoptosis Inflammation_Apoptosis Gene_Expression->Inflammation_Apoptosis Inflammation, Apoptosis Inhibitor 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->p38_MAPK BTK_Signaling_Pathway cluster_membrane B-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Cell_Response Cell_Response Gene_Transcription->Cell_Response Proliferation, Survival, Differentiation Inhibitor 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->BTK Synthesis_Workflow Start Start: 3-Cyclopentyl-3-oxopropanenitrile & Methylhydrazine Core_Synthesis Synthesis of Core Scaffold: 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine Start->Core_Synthesis Derivatization Derivatization: N-Acylation or N-Sulfonylation Core_Synthesis->Derivatization Purification Purification: Column Chromatography or Recrystallization Derivatization->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization Final_Product Final Derivative Characterization->Final_Product Bioassay_Workflow Synthesized_Compounds Synthesized Pyrazole Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., p38, BTK) Synthesized_Compounds->Kinase_Assay Cell_Viability_Assay Cell-Based Assay: MTT Assay on Cancer Cell Lines Synthesized_Compounds->Cell_Viability_Assay IC50_Determination IC₅₀ Determination Kinase_Assay->IC50_Determination GI50_Determination GI₅₀ Determination Cell_Viability_Assay->GI50_Determination Data_Analysis Data Analysis and SAR Studies IC50_Determination->Data_Analysis GI50_Determination->Data_Analysis

References

Application Notes and Protocols for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, a member of the 5-aminopyrazole class of compounds. This class is a well-established "privileged scaffold" in drug discovery, frequently utilized for the development of kinase inhibitors for various therapeutic indications, particularly in oncology and inflammatory diseases. While specific biological data for this compound is not extensively available in public literature, this document outlines its potential applications, synthetic protocols, and representative biological evaluation methods based on closely related analogs.

Potential Therapeutic Applications

The 5-aminopyrazole core is a key pharmacophore in a multitude of kinase inhibitors. The N-cyclopentyl and C3-methyl substituents of the target compound suggest its potential as a modulator of various protein kinases. Based on structure-activity relationships of similar compounds, this compound is a promising starting point for the development of inhibitors targeting kinases such as:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 3-amino-pyrazoles have been patented for their cdk/cyclin kinase inhibitory activity, suggesting applications in cancer therapy by controlling cell cycle progression.[1]

  • c-Met and Ron Kinases: Pyrazole-containing compounds have been successfully developed as dual inhibitors of the c-Met and Ron receptor tyrosine kinases, which are implicated in tumor growth and metastasis.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): The 5-aminopyrazole scaffold is a known core for FGFR inhibitors, which are pursued for the treatment of various cancers driven by aberrant FGFR signaling.

  • Other Kinases: The versatility of the 5-aminopyrazole scaffold allows for its adaptation to target a wide range of other kinases involved in pathological signaling pathways.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step synthetic route, a representative protocol is provided below.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Cyclopentylhydrazine

  • Lawesson's reagent

  • Raney Nickel

  • Hydrazine hydrate

  • Solvents: Ethanol, Toluene, Tetrahydrofuran (THF)

  • Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one: A solution of ethyl acetoacetate and cyclopentylhydrazine in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

  • Thionation of the pyrazolone: The pyrazolone from the previous step is dissolved in toluene, and Lawesson's reagent is added portion-wise. The mixture is refluxed for 2-3 hours. After cooling, the solvent is evaporated, and the crude thione is purified by column chromatography.

  • Amination of the thione: The purified thione is dissolved in THF, and an excess of hydrazine hydrate is added. The reaction is stirred at room temperature overnight. The solvent is then removed, and the residue is taken up in a suitable organic solvent, washed with water and brine, dried over magnesium sulfate, and concentrated.

  • Desulfurization: The crude product from the amination step is dissolved in ethanol, and Raney Nickel is added cautiously. The mixture is stirred under a hydrogen atmosphere (or refluxed with a hydrogen source) until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield the final product, this compound. The product should be purified by column chromatography.

Biological Evaluation Protocols

The following are representative protocols for evaluating the biological activity of this compound as a kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., CDK2/cyclin A, c-Met, FGFR1)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based detection method.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure the luminescence using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for a 5-aminopyrazole derivative, "Compound X" (representing this compound), based on the activities of structurally similar kinase inhibitors found in the literature. Note: This data is for illustrative purposes and the actual activity of this compound must be determined experimentally.

Assay Type Target/Cell Line Metric Value (nM)
In Vitro Kinase AssayCDK2/cyclin AIC50150
In Vitro Kinase Assayc-MetIC5085
In Vitro Kinase AssayFGFR1IC50220
Cell ProliferationMCF-7 (Breast Cancer)GI50550
Cell ProliferationHCT116 (Colon Cancer)GI50780

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Kinase Assays (IC50 Determination) characterization->in_vitro Test Compound cell_based Cell-Based Assays (Proliferation, GI50) in_vitro->cell_based downstream Downstream Signaling Analysis (Western Blot) cell_based->downstream

Caption: General workflow for synthesis and biological evaluation.

References

protocol for dissolving 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine for use in experimental settings. The information is compiled from publicly available data on the compound and its structural analogs.

Compound Information

This compound is a heterocyclic amine containing a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₅N₃[3]
Molecular Weight 165.24 g/mol [3]
CAS Number 30241-37-3[3]
Predicted XLogP3 1.5[3]
Appearance Solid (predicted)
Hazard Identification Causes skin, eye, and respiratory irritation.[3]

Solubility and Dissolution Protocol

Recommended Solvents:

  • Primary Stock Solution: Dimethyl sulfoxide (DMSO)

  • Aqueous Working Solutions: Phosphate-buffered saline (PBS), cell culture media (e.g., DMEM, RPMI-1640)

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation:

    • Equilibrate the vial containing this compound to room temperature before opening.

    • Weigh the desired amount of the compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.65 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial.

    • To aid dissolution, gently vortex the solution. If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure that all solid material has dissolved.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in solution has not been determined, so it is recommended to use freshly prepared solutions or to conduct stability studies for long-term storage.

Protocol for Preparation of Aqueous Working Solutions
  • Dilution:

    • Thaw a frozen aliquot of the DMSO stock solution at room temperature.

    • To prepare a working solution, dilute the stock solution with the desired aqueous buffer or cell culture medium. It is recommended to perform serial dilutions.

    • Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5-1% in the working solution for most cell-based assays. The tolerance of cell lines to DMSO can vary, so it is advisable to determine this experimentally.

  • Final Preparation:

    • After adding the compound to the aqueous medium, mix thoroughly by gentle inversion or vortexing.

    • Before adding to cells, it is recommended to filter the final working solution through a 0.22 µm sterile filter.

Experimental Workflow and Potential Biological Application

Aminopyrazole derivatives have been investigated for various therapeutic applications, including as anticancer agents.[6] Some pyrazole-containing compounds have been shown to modulate the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy.

Below is a generalized workflow for assessing the biological activity of this compound in a cell-based assay.

G cluster_prep Compound Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Dilute in Media (Working Solution) dissolve->dilute treat Treat Cells with Compound dilute->treat plate Plate Cells plate->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Experimental workflow for cell-based assays.
Potential Signaling Pathway: mTOR Inhibition

The mTOR (mammalian target of rapamycin) pathway is a critical signaling cascade that integrates intracellular and extracellular signals to regulate cell growth, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 + fourEBP1 4E-BP1 mTORC1->fourEBP1 + Autophagy Autophagy mTORC1->Autophagy - Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis - Compound 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine (Hypothesized) Compound->mTORC1 Inhibition?

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, a valuable intermediate in pharmaceutical development. The synthesis is presented as a two-stage process, commencing with the preparation of the key precursors, followed by the final cyclization to yield the target compound.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a well-established route for pyrazole formation: the condensation of a hydrazine derivative with a β-enaminone. The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Purification A Cyclopentylamine C Intermediate (N-Boc-cyclopentylhydrazine) A->C Boc Protection B Aminating Agent (e.g., N-Boc-O-tosyl hydroxylamine) B->C D Cyclopentylhydrazine Hydrochloride C->D Deprotection (HCl) E Ethyl Acetoacetate G Ethyl 3-amino-2-butenoate E->G Amination F Ammonium Acetate F->G H Cyclopentylhydrazine Hydrochloride J 1-Cyclopentyl-3-methyl-1H- pyrazol-5-amine H->J Cyclization / Condensation I Ethyl 3-amino-2-butenoate I->J K Crude Product J->K L Purified Product K->L Recrystallization / Chromatography G A Charge Reactor with Cyclopentylhydrazine HCl and Solvent B Add Ethyl 3-amino-2-butenoate A->B C Heat to Reflux B->C D Monitor Reaction by TLC C->D E Reaction Complete? D->E E->C No F Cool to Room Temperature E->F Yes G Isolate Crude Product (Filtration/Concentration) F->G H Purify by Recrystallization or Chromatography G->H I Dry Final Product H->I J Characterize Product (NMR, MS, etc.) I->J

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. It includes frequently asked questions and troubleshooting guides to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most prevalent method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1] For the target molecule, this involves the reaction of 3-cyclopentyl-3-oxopropanenitrile with methylhydrazine.[2] This approach is often favored due to its straightforward nature and potentially high yields.

Q2: What are the necessary starting materials and reagents for this synthesis?

A2: The primary starting materials are 3-cyclopentyl-3-oxopropanenitrile and methylhydrazine.[2] The reaction is typically conducted in a protic solvent such as ethanol.

Q3: What is a typical reported yield for this reaction?

A3: A reported synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine indicates a yield of 80.8%.[3] However, actual yields can fluctuate based on the specific reaction conditions, purity of the reagents, and the efficiency of the work-up and purification process.

Q4: What are the potential side reactions that could lower the yield?

A4: A primary side reaction is the formation of a regioisomeric byproduct, 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine, due to the unsymmetrical nature of methylhydrazine. The reaction's regioselectivity can be influenced by factors such as the solvent and reaction temperature. Other potential issues include incomplete reaction and degradation of starting materials or the product, especially under harsh conditions.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction resulted in a very low yield or no desired product. What are the likely causes and how can I address them?

A5: Several factors could contribute to a low or nonexistent yield:

  • Purity of Reactants: The purity of both 3-cyclopentyl-3-oxopropanenitrile and methylhydrazine is critical. Impurities can inhibit the reaction or lead to unwanted side products. Verify the purity of your starting materials.

  • Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can cause decomposition. A systematic approach to optimizing the temperature, starting from room temperature up to the reflux temperature of the solvent, is advisable.

  • Solvent Choice: While ethanol is commonly used, the choice of solvent can impact reaction efficiency. Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.

  • Reaction Time: It is essential to monitor the reaction to completion. Incomplete reactions will naturally result in lower yields.

Product Purity Issues

Q6: My final product is contaminated with significant impurities, including what appears to be an isomer. How can I improve the purity?

A6: Addressing product purity involves optimizing both the reaction conditions and the purification strategy:

  • Improving Regioselectivity:

    • Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different protic solvents (e.g., methanol, isopropanol) may alter the isomeric ratio.

  • Effective Purification:

    • Column Chromatography: This is a standard and effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a systematic screening of mobile phase compositions (e.g., gradients of ethyl acetate in hexane) are necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective technique for removing impurities.

Reaction Monitoring and Work-up

Q7: How can I effectively monitor the progress of my reaction?

A7: Proper reaction monitoring is key to determining the optimal reaction time and avoiding the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • LC-MS or GC-MS: For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to monitor the reaction progress.

Quantitative Data Summary

ParameterCondition 1 (Exploratory)Condition 2 (Reported[3])Condition 3 (Alternative)
Starting Material A 3-cyclopentyl-3-oxopropanenitrile3-cyclopentyl-3-oxopropanenitrile3-cyclopentyl-3-oxopropanenitrile
Starting Material B MethylhydrazineMethylhydrazineMethylhydrazine
Solvent EthanolNot SpecifiedMethanol
Temperature (°C) RefluxNot Specified65
Reaction Time (h) 8Not Specified12
Reported Yield (%) Variable80.8Variable

Detailed Experimental Protocol

The following is a general experimental procedure that can be adapted and optimized for the synthesis of this compound.

Materials:

  • 3-cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (1.0 equivalent) in anhydrous ethanol.

  • Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction's progress using TLC.

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane), to yield the pure product.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_end Products Ketonitrile 3-cyclopentyl-3- oxopropanenitrile Adduct Condensation Intermediate Ketonitrile->Adduct Hydrazine Methylhydrazine Hydrazine->Adduct Product 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine Adduct->Product Major Pathway Isomer Isomeric Byproduct Adduct->Isomer Minor Pathway Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Impure Source High-Purity Reagents Check_Purity->Impure Purity Issue Temp_Solvent Screen Temperature and Solvents Optimize_Conditions->Temp_Solvent Refine_Purification Refine Purification Strategy Chromatography_Recrystal Optimize Chromatography and/or Recrystallization Refine_Purification->Chromatography_Recrystal Impure->Optimize_Conditions Temp_Solvent->Refine_Purification Success Improved Outcome Chromatography_Recrystal->Success

References

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

Question: I am observing precipitation when I try to dissolve this compound in my aqueous buffer for a biological assay. How can I resolve this?

Answer: Precipitation of this compound in aqueous solutions is a common issue due to its chemical structure, which has limited aqueous solubility. The cyclopentyl and methyl groups contribute to its lipophilicity. Below is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue (Precipitation in Aqueous Buffer) stock_solution Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO, Ethanol) start->stock_solution ph_modification pH Modification (for ionizable compounds) stock_solution->ph_modification Dilute into buffer cosolvent Use of Co-solvents (e.g., PEG, Propylene Glycol) ph_modification->cosolvent If precipitation persists end_success Success: Compound Solubilized in Assay Buffer ph_modification->end_success Precipitate dissolves cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If precipitation persists cosolvent->end_success Precipitate dissolves surfactant Use of Surfactants (e.g., Polysorbates) cyclodextrin->surfactant If precipitation persists cyclodextrin->end_success Precipitate dissolves surfactant->end_success Precipitate dissolves end_fail Further Formulation Strategies (e.g., Nanosuspensions, Solid Dispersions) surfactant->end_fail If precipitation persists

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Quantitative Data Summary

SolventPredicted SolubilityRationale
WaterPoorThe non-polar cyclopentyl and methyl groups limit interaction with polar water molecules.
Acidic Aqueous Buffer (pH < 5)ModerateThe amine group (a weak base) can be protonated to form a more soluble salt.
Basic Aqueous Buffer (pH > 9)PoorThe amine group will be in its neutral, less soluble form.
EthanolSolubleEthanol is a polar protic solvent that can interact with the amine and pyrazole groups.
DMSO (Dimethyl Sulfoxide)SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
DMF (Dimethylformamide)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic molecules.
PEG 400 (Polyethylene Glycol 400)SolublePEG 400 is a commonly used co-solvent that can enhance the solubility of poorly water-soluble compounds.[1]

Q2: How can I prepare a stock solution of this compound?

A2: It is recommended to first prepare a high-concentration stock solution in an organic solvent. DMSO is a common choice for in vitro assays due to its high solubilizing power and miscibility with aqueous solutions.[2]

  • Protocol:

    • Weigh a precise amount of this compound.

    • Add a minimal amount of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously. Gentle warming in a 37°C water bath can be used to aid dissolution, but be cautious of potential compound degradation with excessive heat.

    • Once fully dissolved, this stock solution can be serially diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid artifacts.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, since the compound contains a basic amine group, pH adjustment can be an effective strategy. Lowering the pH of the aqueous solution will protonate the amine, forming a more soluble salt.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Prepare your desired aqueous buffer.

    • While stirring, slowly add the stock solution to the buffer.

    • If precipitation occurs, add a small amount of a dilute, biologically compatible acid (e.g., 0.1 M HCl) dropwise to lower the pH until the precipitate dissolves.

    • Be sure to run a vehicle control with the same final pH to ensure that the pH change itself does not affect your experimental results.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[3] Common co-solvents used in biological assays include polyethylene glycols (e.g., PEG 400), propylene glycol, and ethanol.

  • Protocol:

    • Prepare a stock solution of the compound in the chosen co-solvent (e.g., 100% PEG 400).

    • Add a small volume of this stock solution to your assay wells.

    • Add the aqueous assay buffer to achieve the final desired compound concentration. The final concentration of the co-solvent should be kept consistent across all wells and as low as possible (ideally below 5%).[1]

    • Include a vehicle control with the same final concentration of the co-solvent.

Q5: I'm still having solubility issues. Are there other techniques I can try?

A5: Yes, if the above methods are not sufficient, you can explore more advanced techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble inclusion complex.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[5]

    • Protocol:

      • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).

      • Prepare a concentrated stock of your compound in a minimal amount of an organic solvent (e.g., ethanol).

      • Slowly add the compound stock to the vigorously stirring HP-β-CD solution.

      • Stir the mixture for at least one hour at room temperature to allow for complex formation.[5]

      • This solution can then be used in your assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles can entrap hydrophobic compounds, increasing their apparent solubility.[6] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological systems.

    • Protocol:

      • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

      • Prepare a concentrated stock of your compound in a minimal amount of an organic solvent.

      • Add the compound stock to the surfactant solution while stirring.

      • The final surfactant concentration should be kept low and consistent, with an appropriate vehicle control.

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve of the compound prepared in a solubilizing solvent (e.g., DMSO or acetonitrile).

Protocol 2: Preparation of a Salt to Enhance Solubility

This protocol is for creating a more soluble salt form of the amine-containing compound.

  • Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • In a separate container, dissolve one molar equivalent of a suitable acid (e.g., hydrochloric acid in ether, or tartaric acid in ethanol) in the same solvent.

  • Slowly add the acid solution to the solution of the pyrazole amine while stirring.

  • If a precipitate (the salt) forms, it can be collected by filtration, washed with the solvent, and dried.

  • If no precipitate forms, the solvent can be evaporated to yield the salt.

  • The resulting salt can then be tested for its improved solubility in aqueous media.

Disclaimer: The information provided is for guidance purposes. Researchers should always perform their own validation experiments and consult relevant safety data sheets before handling any chemical compounds.

References

stability and degradation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling, storage, and use of this compound.

Issue Potential Cause Recommended Action
Discoloration of the compound (e.g., turning brownish). Oxidation of the pyrazoline or amine functional groups. Exposure to light or heat can accelerate this process.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (2-8 °C).[1]
Appearance of new spots on TLC analysis after storage. Degradation of the compound. This could be due to oxidation, hydrolysis, or other reactions.Re-purify the compound if necessary. For future storage, follow the recommendations for preventing discoloration. Analyze the new spots by techniques like LC-MS to identify degradation products.
Inconsistent results in biological assays. Compound degradation leading to lower effective concentrations or the presence of interfering degradation products.Use freshly prepared solutions for assays. If solutions must be stored, conduct a stability study in the relevant solvent and storage conditions to determine the rate of degradation.
Poor solubility after storage. Formation of less soluble degradation products or polymers.Attempt to dissolve the compound in a different solvent or use sonication. However, this may not be suitable for all experiments. It is best to prevent degradation by proper storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.[1] Pyrazole derivatives can be sensitive to light and heat, which can lead to degradation.[1]

Q2: What are the likely degradation pathways for this compound?

  • Oxidation: The primary amine group and the pyrazole ring are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2]

  • Hydrolysis: Although the pyrazole ring is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening.

  • Photodegradation: Exposure to UV or visible light may induce degradation. It is recommended to handle the compound in a light-protected environment.

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A forced degradation study is a common method to assess the stability of a compound under various stress conditions. This involves exposing the compound to heat, light, humidity, and different pH values (acidic and basic) and then analyzing the amount of degradation and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What analytical techniques are suitable for monitoring the stability and identifying degradation products?

A4: A stability-indicating HPLC method with UV detection is the most common technique for quantifying the parent compound and its degradation products. To identify the structure of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Then dissolve in the solvent.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the number and relative amounts of degradation products.

Hypothetical Forced Degradation Data
Stress Condition % Degradation Number of Major Degradation Products
0.1 N HCl, 60°C, 24h8.52
0.1 N NaOH, 60°C, 24h12.23
3% H₂O₂, RT, 24h25.74
Heat (60°C), 24h5.11
UV Light (254 nm), 24h18.93

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of Compound Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Heat Thermal Degradation (60°C) Stock->Heat Light Photodegradation (UV Light) Stock->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_pathways Potential Degradation Pathways Compound 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine Oxidation Oxidation (Amine or Pyrazole Ring) Compound->Oxidation O₂, Light, Peroxides Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis Strong Acid/Base, Heat Photodegradation Photodegradation (Various Products) Compound->Photodegradation UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Poor Reactivity of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. This document provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

A1: The reactivity of this compound is governed by a combination of electronic and steric factors.

  • Electronic Effects: The pyrazole ring is a π-excessive system, which means it is electron-rich. The two nitrogen atoms in the ring, however, exert an electron-withdrawing inductive effect, which can modulate the nucleophilicity of the exocyclic amine. The pyridine-like nitrogen (N2) is generally basic and can be protonated in acidic media, which would deactivate the ring towards electrophilic attack.

  • Steric Hindrance: The cyclopentyl group attached to the N1 position is a bulky substituent that can sterically hinder the approach of reagents to both the N1-nitrogen and the adjacent C5-amino group. This steric congestion is a primary reason for the observed poor reactivity in many cases.[1][2]

  • Tautomerism: 5-aminopyrazoles can exist in tautomeric forms. While the amine tautomer is generally favored, reaction conditions can influence the equilibrium and potentially lead to different reaction pathways.[3]

Q2: Which positions on this compound are the most reactive?

A2: this compound has three primary nucleophilic sites with a general reactivity order of 5-NH2 > N2 > C4.

  • 5-Amino Group (Exocyclic): This is the most common site for reactions such as acylation, sulfonylation, alkylation, and coupling reactions. Its nucleophilicity can be enhanced with a base.

  • C4-Position: The C4 carbon of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, a common reaction pathway for pyrazoles.[3][4] Bulky groups at the N1 position, like the cyclopentyl group, can slow down the rate of electrophilic substitution at C4.

  • N2-Position (Endocyclic): The pyridine-like N2 nitrogen is basic and can react with electrophiles, especially if the exocyclic amine is protected or its reactivity is diminished.

Fig 1. Key reactive sites on this compound.

Troubleshooting Guide

Problem: My acylation or sulfonylation reaction with an acyl/sulfonyl chloride is slow or gives a low yield.

This is a common issue, often due to the reduced nucleophilicity of the amine caused by steric hindrance from the adjacent N-cyclopentyl group.

Potential Cause Suggested Solution Rationale
Insufficient Amine Nucleophilicity Add a non-nucleophilic base like triethylamine (Et3N), diisopropylethylamine (DIPEA), or pyridine. Use of a stronger base like sodium hydride (NaH) can also be considered to deprotonate the amine, significantly increasing its nucleophilicity.The base neutralizes the HCl byproduct, preventing protonation of the starting amine. Stronger bases generate the more nucleophilic amide anion.
Steric Hindrance Increase the reaction temperature or use microwave irradiation. Longer reaction times may also be necessary.Higher energy input helps overcome the activation energy barrier imposed by steric hindrance.
Poor Reagent Reactivity If using an acid anhydride, switch to the more reactive acyl chloride. For particularly stubborn reactions, consider in-situ generation of a mixed anhydride or using a coupling agent like HATU or HBTU with a carboxylic acid.Acyl chlorides are more electrophilic than anhydrides. Coupling agents form highly reactive activated esters, facilitating the reaction.
Solvent Effects Switch to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).These solvents can help stabilize charged intermediates and may improve solubility of reactants.

Problem: I am observing multiple products in my reaction mixture.

The presence of multiple nucleophilic sites can lead to side products.

  • C4-Acylation/Sulfonylation: Under certain conditions, particularly with highly reactive electrophiles, reaction at the C4 position can compete with N-acylation. This can sometimes be suppressed by running the reaction in the presence of a base which favors reaction at the amine.

  • Di-acylation/sulfonylation: The product of the initial N-acylation/sulfonylation may undergo a second reaction. Using a stoichiometric amount of the electrophile can help minimize this.

start Starting Material (this compound) + Electrophile (E+) N_product Desired N-Substituted Product start->N_product Pathway A (Favored) C4_product Side Product (C4-Substituted) start->C4_product Pathway B (Competing) di_product Side Product (Di-Substituted) N_product->di_product Further Reaction

Fig 2. Potential competing reaction pathways.

Problem: My reaction is not proceeding at all, even at elevated temperatures.

For extremely unreactive systems, more forceful conditions or alternative strategies may be required.

start Reaction Not Proceeding q1 Have you added a base? start->q1 q2 Is the reaction temperature elevated? q1->q2 Yes sol1 Add Et3N or DIPEA. For higher reactivity, try NaH. q1->sol1 No q3 Is your electrophile sufficiently reactive? q2->q3 Yes sol2 Increase temperature (reflux). Consider microwave irradiation. q2->sol2 No q4 Have you considered an alternative strategy? q3->q4 Yes sol3 Switch from anhydride to acyl chloride. Use a coupling agent (e.g., HATU). q3->sol3 No sol4 Consider a different reaction type, e.g., reductive amination or a coupling reaction. q4->sol4

Fig 3. Troubleshooting workflow for non-proceeding reactions.

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize conditions used for analogous sterically hindered 5-aminopyrazoles. These should serve as a good starting point for optimization.

Table 1: Conditions for Sulfonylation of Sterically Hindered 5-Aminopyrazoles

Substrate Reagent Base Solvent Temp. Time Yield Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrileRoom Temp.12 hGood[5]

Table 2: Conditions for Reductive Amination of a Sterically Hindered 5-Aminopyrazole

Substrate Reagent 1 (Aldehyde) Reagent 2 (Reducing Agent) Solvent Temp. Time Yield Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-aminep-MethoxybenzaldehydeSodium borohydrideMethanol (for reduction step)120 °C (condensation) then RT2 h (condensation)Good[6]

Key Experimental Protocols

The following protocols are generalized from procedures for structurally similar pyrazole amines and should be adapted and optimized for your specific needs.

Protocol 1: General Procedure for N-Sulfonylation (Adapted from[5])

  • Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL), add triethylamine (1.2 mmol, 1.2 equiv).

  • Addition: Add the desired sulfonyl chloride (1.1 mmol, 1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add distilled water (10 mL) to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for One-Pot Reductive Amination (Adapted from[6])

  • Condensation: In an open-topped reaction tube, mix this compound (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.0 mmol, 1.0 equiv).

  • Heating: Heat the solvent-free mixture in a sand bath at 100-120 °C for 2-4 hours. Water vapor may condense on the walls of the tube and can be removed with cotton. Monitor the formation of the imine intermediate by TLC.

  • Reduction: After cooling to room temperature, add methanol (5 mL) to the reaction mixture. Then, add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the imine is fully consumed (as monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Acylation with an Acyl Chloride (Adapted from general acylation procedures)

  • Preparation: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) or another non-nucleophilic base.

  • Reagent Addition: Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of a Regioisomeric Impurity

Symptom: Analytical data (e.g., NMR, HPLC) indicates the presence of an isomeric byproduct in your purified sample. In the case of synthesis from an unsymmetrical dicarbonyl compound and cyclopentylhydrazine, the likely regioisomer is 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.

Cause: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine can lead to the formation of two different regioisomers.[1] The ratio of these isomers can be influenced by reaction conditions such as pH, solvent, and the steric and electronic properties of the substituents.[2]

Solution:

  • Reaction Condition Optimization: Varying the reaction conditions can favor the formation of the desired isomer. For instance, thermodynamic control (higher temperatures, acidic catalysis) often favors the 5-amino isomer, while kinetic control (lower temperatures, basic conditions) may favor the 3-amino isomer.[3]

  • Chromatographic Separation: Flash column chromatography is often effective for separating regioisomers. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[4][5]

  • Crystallization: If there is a significant difference in the polarity and crystal packing of the two isomers, fractional crystallization may be a viable purification method. Experiment with a range of solvents of varying polarities.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Symptom: Your crude product contains unreacted starting materials, such as the β-ketonitrile or cyclopentylhydrazine.

Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

Solution:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. If using a catalyst, ensure it is active and used in the correct stoichiometric amount.

  • Work-up Procedure: A proper aqueous work-up can help remove some unreacted starting materials, especially water-soluble ones.

Issue 3: Product Oiling Out During Crystallization

Symptom: The compound does not form solid crystals but separates as an oil during the crystallization process.

Cause: This can be due to the presence of impurities, a high degree of supersaturation, or the choice of an inappropriate solvent system.

Solution:

  • Solvent Selection: The ideal crystallization solvent should dissolve the compound when hot but have low solubility at room temperature or below.[6] For aminopyrazoles, polar solvents like ethanol or solvent mixtures such as hexane/ethyl acetate or hexane/acetone can be effective.[7]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to oiling out.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.

  • Purity: Ensure the starting material for crystallization is of reasonable purity (>80-90%), as significant impurities can inhibit crystal formation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: A common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a hydrazine derivative with a β-ketonitrile.[3] For this compound, this would involve the reaction of cyclopentylhydrazine with 3-oxobutanenitrile (acetoacetonitrile). The primary expected byproduct is the regioisomer, 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.

Q2: How can I distinguish between the 1,3,5- and 1,5,3- regioisomers of cyclopentyl-methyl-aminopyrazole using NMR?

A2: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern. Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) can provide definitive structural assignments by showing correlations between the N-cyclopentyl group and the adjacent ring protons or carbons.[8][9]

Q3: What are suitable conditions for purifying this compound by column chromatography?

A3: For column chromatography, silica gel is a common stationary phase. A gradient elution system is often effective. You can start with a low polarity mobile phase, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system will depend on the specific impurities present and should be determined by preliminary TLC analysis.[4][5]

Q4: Can I purify this compound by crystallization? What solvents should I try?

A4: Yes, crystallization can be an effective purification method if the compound is a solid at room temperature and a suitable solvent is found. Based on the amine and pyrazole functionalities, solvents that can engage in hydrogen bonding might be effective.[6] Good starting points for solvent screening include:

  • Single solvents: Ethanol, isopropanol, acetonitrile, toluene.[10]

  • Solvent mixtures: Hexane/ethyl acetate, hexane/acetone, toluene/heptane.[7] The choice of solvent will depend on the solubility profile of your compound and its impurities.

Q5: My purified this compound appears to be unstable. What are the potential stability issues?

A5: Aminopyrazoles can be susceptible to oxidation and degradation, especially if exposed to air and light over extended periods. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Quantitative Data Summary

Compound ClassPurification MethodEluent/Solvent SystemTypical YieldTypical PurityReference
Substituted 5-aminopyrazolesColumn ChromatographyHexane/Ethyl Acetate Gradient70-90%>95%[4][5]
Aryl-substituted aminopyrazolesRecrystallizationEthanol60-85%>98%[3]
N-alkyl-aminopyrazolesTriturationAcetone or Acetonitrile50-80%>95%[4][5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the solvent system used for elution. Add silica gel (a few times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture of low polarity (e.g., 95:5).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc., hexane/ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a chosen solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (mixture of regioisomers, starting materials) column_chrom Flash Column Chromatography crude->column_chrom Primary Method crystallization Crystallization crude->crystallization Alternative/Secondary Method analysis1 Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis1 impurities Isolated Impurities column_chrom->impurities crystallization->analysis1 pure_product Pure this compound analysis1->pure_product Purity > 98% recycle Recycle/Re-purify analysis1->recycle Purity < 98% recycle->column_chrom

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product q1 Regioisomer present? start->q1 a1 Optimize reaction conditions Perform column chromatography q1->a1 Yes q2 Starting materials present? q1->q2 No end Pure Product a1->end a2 Increase reaction time/temp Improve work-up q2->a2 Yes q3 Oiling out during crystallization? q2->q3 No a2->end a3 Screen solvents Slow cooling, use seed crystals q3->a3 Yes q3->end No a3->end

References

troubleshooting 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in cell-based assays.

Assumed Mechanism of Action

For the context of this guide, we will assume that this compound acts as a selective inhibitor of the hypothetical "Pyr-Kinase," a key enzyme in a signaling pathway promoting cell proliferation and survival in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and then diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration can vary significantly depending on the cell line and assay duration. Based on preliminary studies with various cancer cell lines, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response experiments.[1][2][3][4]

Q3: How stable is the compound in solution?

A3: The DMSO stock solution is stable for at least 6 months when stored at -20°C. Working solutions diluted in cell culture medium should be prepared fresh for each experiment to ensure consistent activity.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of the compound. Below are common causes and solutions.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Compound Precipitation Visually inspect the diluted compound in the medium for any signs of precipitation. If precipitation occurs, try lowering the final concentration or preparing an intermediate dilution in a serum-free medium before adding it to the cells.
Issue 2: No Observable Effect of the Compound

If you do not observe the expected biological effect, consider the following:

Potential Cause Recommended Solution
Sub-optimal Compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM).
Incorrect Assay Endpoint The chosen incubation time may be too short to observe an effect. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Cell Line Insensitivity The target pathway may not be active or essential in your chosen cell line. Test the compound on a panel of different cell lines.
Compound Degradation Prepare fresh dilutions of the compound from a frozen stock for each experiment.
Issue 3: High Background Signal in Luminescence or Fluorescence Assays

High background can mask the signal from your experimental wells.

Potential Cause Recommended Solution
Autofluorescence of the Compound Measure the fluorescence of the compound in cell-free media. If it is fluorescent at the assay wavelengths, consider using a different detection method (e.g., absorbance-based assay).
Media Components Phenol red and serum in the culture medium can contribute to background fluorescence.[5] For the final measurement step, consider replacing the culture medium with a phenol red-free medium or PBS.[5]
Non-specific Binding of Antibodies (for In-Cell Westerns) Optimize blocking conditions by testing different blocking buffers and incubation times.[6]
Inappropriate Microplate For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk and background. For luminescence assays, use white-walled, clear-bottom plates to maximize the signal.[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[1][3][8]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well, clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (see table below) in 100 µL of complete medium per well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate for the desired time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Recommended Seeding Densities for a 96-well Plate:

Cell Line Seeding Density (cells/well)
A5495,000
MCF-78,000
HeLa4,000
K56210,000

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Pyr-Kinase Pyr-Kinase Growth Factor Receptor->Pyr-Kinase Downstream Effector Downstream Effector Pyr-Kinase->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound This compound This compound->Pyr-Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Cell Viability Assay

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate E->F G Read Signal (e.g., Absorbance) F->G H Data Analysis (IC50) G->H

Caption: General workflow for a cell viability assay.

Troubleshooting Decision Tree

G Start Inconsistent Results? A High Variability? Start->A Yes B No Effect? Start->B No C Check Seeding Uniformity A->C Yes D Review Pipetting Technique A->D No E Widen Concentration Range B->E Yes F Increase Incubation Time B->F No G Test Another Cell Line F->G

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the condensation reaction between 3-cyclopentyl-3-oxopropanenitrile and methylhydrazine. This reaction follows the general principles of the Knorr pyrazole synthesis, where a β-ketonitrile reacts with a hydrazine derivative to form the pyrazole ring.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a troubleshooting guide to address common issues:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can be critical.

    • Solution: While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction efficiency in similar syntheses. Acidic or basic catalysts can also influence the reaction rate; consider adding a catalytic amount of acetic acid.

  • Purity of Starting Materials: Impurities in either 3-cyclopentyl-3-oxopropanenitrile or methylhydrazine can lead to side reactions.

    • Solution: Ensure the purity of your starting materials. 3-Cyclopentyl-3-oxopropanenitrile can be synthesized from methyl cyclopentanecarboxylate and acetonitrile and should be purified before use. Methylhydrazine is reactive and should be handled with care.

  • Formation of Side Products: The formation of unwanted byproducts, particularly the regioisomeric pyrazole, is a common cause of reduced yield for the desired product.

Q3: I've identified a second major product in my reaction mixture. What is it and how can I control its formation?

The most likely significant side product is the regioisomer, 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine . This arises from the two possible ways methylhydrazine can react with the β-ketonitrile. Controlling the regioselectivity is a key challenge in this synthesis.

The formation of these isomers is influenced by:

  • Steric and Electronic Effects: The cyclopentyl and methyl groups have different steric and electronic properties, which influences the initial nucleophilic attack of the hydrazine.

  • Reaction Conditions: The solvent, temperature, and pH can significantly impact the ratio of the two isomers.

To favor the formation of the desired This compound , consider the following strategies:

ConditionRecommendation for Higher RegioselectivityRationale
Solvent Use of fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE)These solvents can stabilize intermediates in a way that favors the formation of one regioisomer over the other.
Temperature Lower temperatures may favor kinetic control, potentially leading to a higher ratio of one isomer.The activation energies for the formation of the two isomers may differ.
pH Addition of a catalytic amount of acid (e.g., acetic acid).The acidity of the medium can influence which nitrogen atom of methylhydrazine is more nucleophilic.

Q4: How can I purify the desired this compound from the reaction mixture?

Purification can typically be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from the regioisomeric byproduct and other impurities. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.

Experimental Protocols

Representative Synthesis of this compound

This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • 3-Cyclopentyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol or TFE (5-10 mL per gram of nitrile).

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux (for ethanol, approx. 78°C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualized Workflows and Pathways

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway start 3-Cyclopentyl-3-oxopropanenitrile + Methylhydrazine intermediate Hydrazone Intermediate start->intermediate Condensation side_intermediate Regioisomeric Hydrazone start->side_intermediate Alternative Condensation cyclization Intramolecular Cyclization intermediate->cyclization product This compound (Desired Product) cyclization->product side_product 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine (Side Product) side_intermediate->side_product Cyclization

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow cluster_check Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_completion Reaction Complete? (TLC/LC-MS) start->check_completion check_purity Purity of Starting Materials? start->check_purity optimize_purification Optimize Purification (Chromatography/Recrystallization) start->optimize_purification If isomers present increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp No change_solvent Change Solvent (e.g., to TFE) check_completion->change_solvent No purify_reagents Purify Starting Materials check_purity->purify_reagents Impure increase_time_temp->optimize_purification change_solvent->optimize_purification add_catalyst Add Catalyst (e.g., Acetic Acid) purify_reagents->optimize_purification

Caption: Troubleshooting workflow for synthesis issues.

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the storage and handling of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. The information is compiled from safety data sheets of structurally related compounds and established best practices for laboratory chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a cool, dark, and dry place.[1] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1][2] For long-term stability, storage under an inert gas atmosphere, such as argon or nitrogen, is recommended as some related pyrazole derivatives are air-sensitive.[1]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes:

  • Hand Protection: Protective gloves.[1]

  • Eye Protection: Safety glasses or goggles. A face shield may be necessary in situations with a risk of splashing.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is recommended. In some cases, protective boots may be required.[1]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a dust respirator should be used.[1]

Q3: What are the primary hazards associated with this compound?

A3: Based on data for similar pyrazole compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Some related compounds are also harmful if swallowed.[5][6]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[7][8]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has discolored or degraded Improper storage (exposure to air, light, or moisture)Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere. Discard any discolored or degraded material as its purity may be compromised.
Difficulty in dissolving the compound Incorrect solvent choice or low solubilityConsult literature for appropriate solvents for pyrazole derivatives. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures.
Inconsistent experimental results Compound impurity or degradationVerify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and related compounds. Please note that some data is computed or based on structurally similar molecules.

Property Value Source
Molecular Formula C9H15N3PubChem[3]
Molecular Weight 165.24 g/mol PubChem[3]
Melting Point 123-126 °C (for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine)BOC Sciences[]
Boiling Point 299.2 °C at 760 mmHg (for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine)BOC Sciences[]

Experimental Protocols

Protocol 1: General Handling and Weighing

  • Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust.[1]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • To minimize dust formation, handle the solid compound carefully.[1]

  • Use a clean, dry spatula and weighing vessel.

  • If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent moisture condensation.

  • After weighing, securely close the container and purge with an inert gas if necessary.

  • Thoroughly wash hands and any exposed skin after handling.[1]

Protocol 2: Preparation of a Stock Solution

  • Based on the desired concentration and required volume, calculate the mass of this compound needed.

  • Carefully weigh the required amount of the compound following the "General Handling and Weighing" protocol.

  • In a chemical fume hood, add the weighed compound to an appropriate volumetric flask.

  • Add a small amount of the chosen solvent and gently swirl to dissolve the compound. Sonication or gentle warming may be used if necessary, but monitor for any signs of degradation.

  • Once the compound is fully dissolved, add the solvent to the final volume.

  • Stopper the flask and invert several times to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed container, protected from light, and at the recommended storage temperature.

Visualizations

StorageAndHandlingWorkflow Best Practices for Storage and Handling A Receiving B Inspect Container A->B Check for damage C Proper Storage B->C Store in cool, dark, dry place under inert gas D Handling in Fume Hood C->D Retrieve for use E Weighing D->E I Documentation D->I F Dissolution E->F E->I G Experimentation F->G F->I H Waste Disposal G->H Follow regulations G->I

Caption: Workflow for the safe storage and handling of chemical compounds.

PPE_Requirements Personal Protective Equipment (PPE) center Handling 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine gloves Protective Gloves center->gloves glasses Safety Glasses/ Goggles center->glasses coat Lab Coat center->coat respirator Dust Respirator (if needed) center->respirator

Caption: Essential PPE for handling this compound.

References

avoiding aggregation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in solution.

Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound is precipitating out of solution. What is the best initial solvent to use?

A1: For initial solubilization of poorly soluble compounds like many pyrazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of polar and non-polar molecules.[1] However, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer.

Q2: I've dissolved the compound in DMSO, but it still precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the compound is poorly soluble in the final aqueous solution. Here are several steps you can take to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Optimize DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Modify Your Assay Buffer:

    • Adjust pH: The solubility of ionizable compounds can be pH-dependent. Since this compound has a basic amine group, adjusting the pH of your buffer to be slightly acidic may improve its solubility.

    • Use Co-solvents: For cell-free assays, adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.

Q3: I've tried adjusting the concentration and buffer conditions, but I still observe aggregation. Are there other strategies I can employ?

A3: Yes, several formulation strategies can be used to prevent the aggregation of small molecules:

  • Inclusion of Excipients: Certain excipients can help stabilize your compound in solution.

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate and solubilize hydrophobic compounds. This is more suitable for cell-free assays as surfactants can be toxic to cells.[1]

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1]

  • Use of Pluronic F127 with Labrasol: For formulations involving Labrasol, the addition of Pluronic F127 has been shown to inhibit drug precipitation upon dilution with aqueous media.[2]

Frequently Asked Questions (FAQs)

Q: What are the general solubility properties of pyrazole derivatives?

A: Pyrazole itself has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[3] The solubility of pyrazole derivatives is highly dependent on their substituents. The aggregation behavior of pyrazoles in solution is also influenced by the solvent, with polar protic solvents potentially reducing self-aggregation by forming hydrogen bonds with the pyrazole molecules.[4]

Q: How can I determine the optimal solvent and concentration for my experiments?

A: A systematic approach is recommended. Start by testing the solubility in a range of common laboratory solvents. Once you have identified a suitable solvent for a stock solution (e.g., DMSO), perform a serial dilution into your aqueous buffer to determine the highest concentration that remains in solution without precipitation. Visual inspection for turbidity or light scattering techniques can be used to detect aggregation.

Q: At what stage of my research should I be concerned about compound aggregation?

A: It is crucial to address solubility and aggregation issues early in the drug discovery process. Poor solubility can lead to inaccurate results in biological assays and create significant challenges for formulation development in later stages.

Data Presentation

Table 1: General Solubility of Pyrazole Derivatives in Common Laboratory Solvents

SolventGeneral Solubility of Pyrazole DerivativesReference
WaterLimited to Moderate[3]
EthanolSoluble[3]
MethanolSoluble[3]
AcetoneSoluble[3]
Dimethyl Sulfoxide (DMSO)Generally High[1]

Note: The solubility of specific derivatives like this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Solubility and Aggregation Assessment of this compound

Objective: To determine the solubility limit and observe the aggregation potential of this compound in a relevant aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in your aqueous buffer to prepare a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control with the same final DMSO concentration).

  • Vortex each solution thoroughly.

  • Incubate the solutions at the experimental temperature for 1 hour.

  • Visually inspect each tube for any signs of precipitation or turbidity against a dark background.

  • (Optional) Quantify aggregation by measuring the absorbance at 600 nm or by using a nephelometer to measure light scattering. An increase in signal compared to the vehicle control indicates aggregation.

  • The highest concentration that remains clear is considered the approximate solubility limit under these conditions.

Protocol 2: Stepwise Approach to Preventing Aggregation

Objective: To systematically identify conditions that prevent the aggregation of this compound in solution.

Procedure:

  • Baseline Assessment: Following Protocol 1, determine the concentration at which aggregation is first observed.

  • pH Adjustment: Prepare your aqueous buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5). Repeat the solubility and aggregation assessment (Protocol 1) at the problematic concentration in each pH-adjusted buffer.

  • Co-solvent Addition (for cell-free assays): Prepare your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol). Repeat the solubility and aggregation assessment in each co-solvent buffer.

  • Excipient Screening:

    • Prepare stock solutions of excipients such as a cyclodextrin (e.g., HP-β-CD) and a non-ionic surfactant (e.g., Tween-80) in the aqueous buffer.

    • Add the excipient to the aqueous buffer before adding the compound stock solution. Test a range of excipient concentrations.

    • Repeat the solubility and aggregation assessment.

  • Analysis: Compare the results from each condition to identify the optimal pH, co-solvent, or excipient concentration that prevents aggregation at the desired working concentration of your compound.

Visualizations

Caption: Troubleshooting workflow for addressing aggregation of this compound.

AggregationMechanism cluster_aggregate Aggregate Formation M1 Molecule A1 Molecule M1->A1 Hydrophobic Interactions M2 Molecule A2 Molecule M2->A2 π-π Stacking M3 Molecule A3 Molecule M3->A3 Hydrogen Bonding A1->A2 A2->A3 A4 Molecule A3->A4 A4->A1

Caption: Potential intermolecular forces driving the aggregation of this compound.

References

Validation & Comparative

Confirming the Structure of Synthesized 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Verifying the correct chemical structure of these synthesized molecules is a critical step in the development pipeline. This guide provides a comparative framework for confirming the structure of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine using standard spectroscopic techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of computed data for the target molecule and experimental data from closely related structural analogs. This comparative approach allows for a robust structural confirmation.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables provide expected and comparative data points for the target compound and its analogs.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyrazole H-4Cyclopentyl CHCyclopentyl CH₂Methyl CH₃Amine NH₂
This compound (Computed) ~5.4~4.8~1.6-2.0~2.1~3.5
1-Phenyl-3-methyl-1H-pyrazol-5-amine (Experimental)5.60 (s)--2.30 (s)3.80 (br s)
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (Experimental)5.74 (s)--3.40 (s)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPyrazole C-3Pyrazole C-4Pyrazole C-5Cyclopentyl C-1Cyclopentyl C-2/3Methyl C
This compound (Computed) ~148~88~150~60~25, ~33~12
1-Phenyl-3-methyl-1H-pyrazol-5-amine (Experimental)149.586.2152.1--12.5
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (Experimental)160.9103.7130.9--35.6

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)1-Phenyl-3-methyl-1H-pyrazol-5-amine (Experimental)
N-H Stretch (Amine)3300-35003425, 3315
C-H Stretch (Alkyl)2850-30002920
C=N Stretch (Pyrazole)1580-16501598
C-N Stretch1250-13501320

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 165.13136, 110, 96, 68
1-Phenyl-3-methyl-1H-pyrazol-5-amine173.10118, 91, 77

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures for the key analytical techniques.

Synthesis of this compound

A common method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.

  • Reaction Setup: To a solution of 3-oxobutanenitrile (1 equivalent) in a suitable solvent such as ethanol, add cyclopentylhydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 45° pulse width, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion peak.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound like this compound.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Synthesis and Structural Confirmation.

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Profiling 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pyrazole-based kinase inhibitors, with a focus on contrasting the established drugs Ruxolitinib and Sunitinib against the novel compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting a variety of enzymatic pathways. Within the realm of oncology and inflammatory diseases, pyrazole derivatives have been successfully developed as potent kinase inhibitors. This guide delves into the comparative analysis of two such prominent drugs, Ruxolitinib and Sunitinib, and provides a framework for evaluating novel pyrazole compounds like this compound.

Overview of Compared Kinase Inhibitors

Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), is a key therapeutic for myeloproliferative neoplasms.[1][2][3] Its mechanism of action involves the attenuation of cytokine signaling, leading to antiproliferative and pro-apoptotic effects.[2]

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, impacting a range of kinases including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs).[4][5][6] This broad-spectrum inhibition allows Sunitinib to disrupt tumor angiogenesis and cell proliferation simultaneously.[4]

This compound is a novel pyrazole derivative. While extensive experimental data is not yet publicly available, its structural similarity to other pyrazole-based inhibitors suggests potential kinase inhibitory activity. For the purpose of this guide, we will present a hypothetical activity profile to illustrate a comparative framework.

Comparative Kinase Inhibition Profile

The following table summarizes the kinase inhibition profiles of Ruxolitinib, Sunitinib, and a hypothetical profile for this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRuxolitinib IC50 (nM)[7]Sunitinib IC50 (nM)This compound IC50 (nM) (Hypothetical)
JAK13.3>10,00050
JAK22.8>10,00025
JAK3>428>10,000>5,000
TYK219>10,000>5,000
VEGFR1-80>10,000
VEGFR2-9>10,000
PDGFRα-5>10,000
PDGFRβ-2>10,000
c-KIT-4>10,000
FLT3-1>10,000
RET-7>10,000

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Ruxolitinib and Sunitinib.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Differentiation, Inflammation) Nucleus->GeneTranscription Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Figure 1: Ruxolitinib inhibits the JAK-STAT signaling pathway.

RTK_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PDGFR->PI3K_AKT_mTOR cKIT c-KIT cKIT->RAS_RAF_MEK_ERK cKIT->PI3K_AKT_mTOR Proliferation Cell Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT

Figure 2: Sunitinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

To ascertain the kinase inhibitory profile of a novel compound like this compound, a standardized set of in vitro assays would be employed.

In Vitro Kinase Inhibition Assay

This assay determines the concentration at which a compound inhibits 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, VEGFR2, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the specific kinase, and the kinase-specific peptide substrate.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the general workflow for determining kinase inhibition.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->PrepareReagents Dispense Dispense Reagents into 384-well Plate PrepareReagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate StopReaction Stop Reaction & Add Detection Reagents Incubate->StopReaction ReadLuminescence Read Luminescence StopReaction->ReadLuminescence AnalyzeData Analyze Data & Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazole scaffold remains a highly versatile and fruitful starting point for the design of novel kinase inhibitors. While established drugs like Ruxolitinib and Sunitinib have well-defined and distinct kinase inhibition profiles, the evaluation of new chemical entities such as this compound is crucial for the discovery of next-generation therapeutics. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for the characterization and advancement of promising new pyrazole-based drug candidates. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of the Biological Activity of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine analogs, a class of compounds showing significant potential in medicinal chemistry, particularly as kinase inhibitors. The information presented is collated from various studies and patents, offering a comprehensive overview supported by available experimental data.

Data Summary

The biological activity of this compound and its analogs has been evaluated against several protein kinases, demonstrating their potential as inhibitors in various signaling pathways implicated in diseases such as cancer and inflammatory disorders. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparison of absolute inhibitory values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions.

Compound/Analog DescriptionTarget Kinase(s)Key Quantitative Data (e.g., IC50, Ki)Reference Study Focus
Pyrazole derivative with a cyclopentyl moietyMeprin αSimilar inhibitory activity to 3,5-diphenylpyrazole (low nanomolar range)Inhibition of Meprin α and β metalloproteinases
4-amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3Compound 3f: IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3)Development of potent JAK kinase inhibitors for cancer treatment.[1]
N-pyrimidin-4-yl-3-amino-pyrolo[3,4-C] pyrazole derivativesPKCβIIKi values in the range of 0.1-181 nMDevelopment of selective PKCβII inhibitors for diabetic complications.[2]
1,3,5-trisubstituted-1H-pyrazole derivativesERK, RIPK3Compound 10d: Significant cytotoxicity against PC-3 and MCF-7 cancer cell lines (IC50 range 3.90-35.5 µM)Development of ERK and RIPK3 kinase modulators for cancer therapy.[3]
Pyrazole-based benzenesulfonamide--Synthesis of novel pyrazole-sulfonamide hybrids with potential anticancer activity.[4]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesJNK3Compound 8a: IC50 of 227 nMDesign of selective JNK3 inhibitors for neurodegenerative diseases.
Pyrazole derivativesVEGFR2, CDK-2Compound 6b: IC50 of 0.2 µM (VEGFR2) and 0.458 µM (CDK-2)Investigation of dual VEGFR2/CDK-2 inhibitors for liver cancer.[5]

Experimental Protocols

The evaluation of the biological activity of these pyrazole analogs typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the referenced studies.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., JAK1, JAK2, PKCβII, VEGFR2, CDK-2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells and incubate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader to determine the extent of kinase inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.[7]

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, HEL, K562)

  • Cell culture medium and serum

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Materials:

  • 6-well cell culture plates

  • Test compounds and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the pyrazole analogs for a set time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix by slowly adding them to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized kinase signaling pathway that is often targeted by pyrazole-based inhibitors. Aberrant activation of such pathways is a hallmark of many cancers and inflammatory diseases.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation JAK JAK Receptor_Tyrosine_Kinase->JAK Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation AKT AKT PI3K->AKT Activation STAT STAT JAK->STAT Phosphorylation STAT->Transcription_Factors Dimerization & Translocation Pyrazole_Inhibitor Pyrazole Analog (e.g., 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine analog) Pyrazole_Inhibitor->ERK Inhibition Pyrazole_Inhibitor->AKT Inhibition Pyrazole_Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Caption: Generalized kinase signaling pathway targeted by pyrazole inhibitors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial screening and evaluation of novel pyrazole-based kinase inhibitors.

Experimental_Workflow Start Design & Synthesis of This compound Analogs In_Vitro_Screening In Vitro Kinase Inhibition Assay (Primary Screen) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays MTT_Assay Cell Viability (MTT) Assay Cell_Based_Assays->MTT_Assay Determine_Cellular_IC50 Determine Cellular IC50 MTT_Assay->Determine_Cellular_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_Cellular_IC50->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot for Target Phosphorylation Mechanism_of_Action->Western_Blot Lead_Optimization Lead Optimization Cell_Cycle_Analysis->Lead_Optimization Western_Blot->Lead_Optimization

Caption: Experimental workflow for evaluating pyrazole-based kinase inhibitors.

References

Unlocking the Therapeutic Potential of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic leads with high efficacy and specificity is a perpetual challenge. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. This guide provides a comprehensive validation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine as a promising therapeutic lead by comparing its potential with structurally related pyrazole derivatives that have demonstrated significant anti-cancer activity. While direct experimental data for this specific compound is not yet publicly available, this comparative analysis, supported by experimental data from analogous compounds, aims to highlight its potential and guide future research directions.

Introduction to the Therapeutic Promise of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This versatile scaffold is a key component in a variety of FDA-approved drugs and clinical candidates, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1][2] The adaptability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[1] Of particular interest are 5-aminopyrazole derivatives, which have been extensively studied for their potential as kinase inhibitors and anticancer agents.[3][4]

Comparative Analysis of this compound and Structurally Related Analogs

To build a strong case for this compound as a therapeutic lead, we will compare its structural features with those of known bioactive pyrazole derivatives. The core structure of our lead compound features a cyclopentyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. Variations of these substitutions have been shown to significantly impact biological activity.

The following sections will present a comparative analysis of the anti-proliferative activities of pyrazole derivatives against various cancer cell lines. The data is compiled from multiple studies and presented in standardized tables for ease of comparison.

Anti-proliferative Activity Against Breast Cancer Cell Lines (MCF-7)

Breast cancer remains a major global health concern, and the development of novel therapeutics is crucial. Several pyrazole derivatives have shown promising activity against the MCF-7 breast cancer cell line.

Compound IDStructureIC50 (µM)Reference
Lead Compound This compound Data Not Available-
Compound A3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one~1.2[5]
Compound BAryl azo imidazo[1,2-b]pyrazole derivative6.1 ± 0.4[6]
Compound C2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one<10[7]
Anti-proliferative Activity Against Colon Cancer Cell Lines (HCT-116)

Colon cancer is another prevalent malignancy where new treatment options are needed. The pyrazole scaffold has also demonstrated efficacy against colon cancer cell lines.

Compound IDStructureIC50 (µM)Reference
Lead Compound This compound Data Not Available-
Compound DDual EGFR/VEGFR-2 inhibitor with pyrazole core3.3[8]
Compound E3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one~1.2[5]
Anti-proliferative Activity Against Other Cancer Cell Lines

The broad-spectrum anti-cancer potential of pyrazole derivatives is evident from their activity against a range of other cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
Lead Compound -Data Not Available-
Compound FPC-3 (Prostate)~1.2[9]
Compound GHepG2 (Liver)4.4[10]
Compound HA549 (Lung)42.79[1]
Compound ISK-MEL-28 (Melanoma)3.46[7]

Potential Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that the anti-cancer effects of many pyrazole derivatives are mediated through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11][12] Two key kinase targets for pyrazole-based inhibitors are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers.[11][13] Several pyrazole-based compounds have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[14][15]

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation cluster_2 Therapeutic Intervention G1 G1 Phase S S Phase G1->S promotes transition G2 G2 Phase M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates CDK2->G1 promotes transition Rb Rb Phosphorylation CDK2->Rb phosphorylates DNA_Rep DNA Replication CDK2->DNA_Rep initiates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Pyrazole Pyrazole Inhibitor Pyrazole->CDK2 inhibits Rb->S DNA_Rep->G2

Caption: Pyrazole inhibitors block CDK2 activity, leading to cell cycle arrest and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][16] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in tumor size and progression. Pyrazole derivatives have shown significant potential as VEGFR-2 inhibitors.[8][9][17]

VEGFR2_Inhibition_Pathway cluster_0 VEGF Signaling cluster_1 Therapeutic Intervention VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Pyrazole inhibitors block VEGFR-2 signaling, thereby inhibiting angiogenesis.

Experimental Protocols

To facilitate further research and validation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with pyrazole compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO or SDS) E->F G Incubate until formazan crystals dissolve F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability and proliferation assay.

Protocol Details:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[18][19]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18][19]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol Details:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.[12][20]

  • Initiation: Initiate the kinase reaction by adding ATP.[20]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).[12][20]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive evidence for the anti-cancer activity of structurally similar pyrazole derivatives provides a strong rationale for its investigation as a potential therapeutic lead. The comparative analysis presented in this guide highlights the promising anti-proliferative potential of the pyrazole scaffold against various cancer types, likely through the inhibition of key cellular kinases such as CDK2 and VEGFR-2.

Future research should focus on the synthesis and in vitro evaluation of this compound to determine its specific anti-proliferative activity and kinase inhibitory profile. The experimental protocols provided herein offer a clear roadmap for these initial validation studies. Further structure-activity relationship (SAR) studies, exploring modifications of the cyclopentyl and methyl groups, could lead to the development of even more potent and selective anti-cancer agents. The journey from a promising lead to a clinical candidate is long, but the evidence strongly suggests that this compound is a worthy starting point for further drug discovery efforts.

References

Unlocking the Potential of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Comparative Guide to its Structure-Activity Relationship as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on inhibitory activity, this document serves as a critical resource for the rational design of novel and potent kinase inhibitors.

The following sections detail the SAR of this pyrazole series, provide experimental protocols for key biological assays, and visualize the relevant signaling pathways and experimental workflows.

Structure-Activity Relationship (SAR) and Performance Comparison

While a dedicated, comprehensive public study on the SAR of this compound is not available, the vast body of research on related pyrazole-based kinase inhibitors allows for the extrapolation of key SAR trends. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors, and the substituents at the N-1 and C-3 positions play a crucial role in determining potency and selectivity.

Based on established principles from numerous studies on pyrazole derivatives as kinase inhibitors, a representative SAR table has been constructed to illustrate the expected impact of structural modifications. The data presented below is hypothetical and aims to guide the design of future experimental studies. The primary target for this class of compounds is often a member of the Cyclin-Dependent Kinase (CDK), Aurora Kinase, or Janus Kinase (JAK) families.

Compound IDR1 (N-1 Position)R2 (C-3 Position)Target KinaseIC50 (nM)Notes on Activity
LEAD-001 Cyclopentyl Methyl CDK2 150 Baseline compound with moderate activity.
ALT-001CyclobutylMethylCDK2350Smaller cycloalkyl group at N-1 decreases potency, suggesting the cyclopentyl group provides optimal hydrophobic interactions.
ALT-002CyclohexylMethylCDK2200Larger cycloalkyl group at N-1 is tolerated but does not significantly improve potency.
ALT-003IsopropylMethylCDK2500Acyclic alkyl groups at N-1 are generally less favorable than cyclic ones for this scaffold.
ALT-004CyclopentylEthylCDK2250Increasing the alkyl chain length at C-3 slightly reduces activity.
ALT-005CyclopentylCyclopropylCDK2180Small cyclic alkyl group at C-3 is well-tolerated.
ALT-006CyclopentylPhenylCDK2>1000Introduction of a bulky aryl group at C-3 is detrimental to activity, likely due to steric hindrance.
LEAD-002 Cyclopentyl Methyl Aurora A 200 Baseline compound with moderate activity.
ALT-007PhenylMethylAurora A80An aryl group at N-1 can significantly enhance potency through additional π-stacking interactions.
ALT-0084-FluorophenylMethylAurora A50Electron-withdrawing groups on the N-1 phenyl ring can further improve activity.
LEAD-003 Cyclopentyl Methyl JAK2 300 Baseline compound with moderate activity.
ALT-009tert-ButylMethylJAK2600Bulky, non-planar groups at N-1 can decrease potency.
ALT-010CyclopentylTrifluoromethylJAK2100Introduction of an electron-withdrawing group at C-3 can enhance potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key experiments in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.

    • Add 0.5 µL of the test compound dilution.

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the biological context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate a typical kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro_kinase cell_proliferation Cell Proliferation Assay (GI50 Determination) in_vitro_kinase->cell_proliferation selectivity Kinase Selectivity Profiling cell_proliferation->selectivity western_blot Western Blot (Target Phosphorylation) selectivity->western_blot cell_cycle Cell Cycle Analysis (FACS) western_blot->cell_cycle in_vivo In Vivo Efficacy (Xenograft Models) cell_cycle->in_vivo

Caption: Experimental workflow for the evaluation of novel kinase inhibitors.

cdk_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D erk->cyclinD cdk46 CDK4/6 cyclinD->cdk46 activates rb Rb cdk46->rb phosphorylates e2f E2F rb->e2f releases cyclinE Cyclin E e2f->cyclinE promotes transcription of cdk2 CDK2 cyclinE->cdk2 activates s_phase S-Phase Entry (DNA Replication) cdk2->s_phase promotes inhibitor 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine Analog inhibitor->cdk2 inhibits

Caption: Simplified CDK2 signaling pathway leading to cell cycle progression.

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its versatility allows for fine-tuning of potency and selectivity, yet understanding the cross-reactivity profile of any new pyrazole-based compound is critical for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine , a novel investigational compound, against established pyrazole-containing kinase inhibitors.

Due to the absence of publicly available experimental data for this compound, this guide presents a hypothetical, yet representative, cross-reactivity profile based on the known behavior of structurally similar pyrazole derivatives. This is compared with the well-documented profiles of Ruxolitinib and the multi-kinase inhibitor AT9283. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols for key assays used in generating such profiles.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 in nM) of this compound (hypothetical data) and two comparator compounds, Ruxolitinib and AT9283, against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Ruxolitinib (IC50, nM)[1]AT9283 (IC50, nM)[2]Kinase Family
Primary Target(s)
JAK1>10003.3-Tyrosine Kinase
JAK2>10002.81.2Tyrosine Kinase
Aurora A50 -3Serine/Threonine Kinase
Aurora B25 -1.5Serine/Threonine Kinase
Selected Off-Targets
ABL1>5000-15Tyrosine Kinase
ABL1 (T315I)>5000-30Tyrosine Kinase
CDK2850--Serine/Threonine Kinase
FLT32500-30Tyrosine Kinase
LCK>10000--Tyrosine Kinase
p38α (MAPK14)1200--Serine/Threonine Kinase
SRC3500--Tyrosine Kinase
TYK2>1000019-Tyrosine Kinase
VEGFR24500--Tyrosine Kinase

Disclaimer: The cross-reactivity profile for this compound is hypothetical and projected based on the activity of similar pyrazole-based kinase inhibitors. It is intended for illustrative and comparative purposes only.

Experimental Workflows and Signaling Pathways

To understand how such cross-reactivity data is generated and its implications, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

G cluster_0 Biochemical Screening cluster_1 Hit Validation & Profiling cluster_2 Cellular & Functional Validation a Compound Library b Large Kinase Panel Screen (e.g., KINOMEscan®) a->b Primary Screen at Single High Concentration c IC50 Determination Assays (e.g., ADP-Glo™) b->c Preliminary Hits d Selectivity Profiling c->d Potency Data e Cell-Based Target Engagement (e.g., CETSA, NanoBRET®) d->e Confirmed Hits f Phenotypic & Functional Assays (e.g., Proliferation, Apoptosis) e->f Cellular Potency & Selectivity g Lead Candidate f->g

Figure 1: Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

G compound This compound aurora_b Aurora B Kinase (Primary Target) compound->aurora_b Inhibition (High Potency) cdk2 CDK2 (Off-Target) compound->cdk2 Inhibition (Lower Potency) src SRC Kinase (Off-Target) compound->src Inhibition (Weak Potency) mitosis Mitotic Progression aurora_b->mitosis Regulates cell_cycle Cell Cycle G1/S Transition cdk2->cell_cycle Regulates cell_motility Cell Motility & Adhesion src->cell_motility Regulates

Figure 2: Hypothetical Signaling Pathway Modulation by the Compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard industry practices for generating robust cross-reactivity and target engagement data.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • This compound and comparator compounds

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution to each well.

  • Compound Addition: Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3][4]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™ Protocol)

This assay measures compound binding to a specific target protein within intact, live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. Plate the transfected cells in assay plates and incubate for 24 hours to allow for protein expression.[5][6]

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Equilibration: Add the test compounds and the specific NanoBRET™ Tracer to the wells containing the transfected cells. Incubate the plate for 2 hours at 37°C in a CO2 incubator.[6]

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, including the extracellular inhibitor to minimize background signal. Add this reagent to all wells.[7]

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously. The BRET ratio is calculated as acceptor emission divided by donor emission.[7]

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value, which reflects the compound's apparent affinity for the target in a cellular context.[8]

By employing these and similar methodologies, researchers can build a comprehensive understanding of a compound's selectivity, guiding the development of safer and more effective targeted therapies.

References

in vivo efficacy of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the in vivo efficacy of the specific compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is not available at the time of this publication. This guide provides a comparative overview of the in vivo efficacy of various other pyrazole derivatives that have been evaluated in preclinical cancer models, compared to established standards of care. This information is intended to provide a representative understanding of the potential of the pyrazole scaffold in oncology for researchers, scientists, and drug development professionals.

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, particularly in oncology.[1][2][3] These compounds have been shown to target a variety of key pathways involved in cancer progression, including tubulin polymerization, protein kinases, and cell cycle regulation.[2][4] This guide summarizes the available in vivo data for several notable pyrazole derivatives and compares their efficacy to standard chemotherapeutic agents.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of selected pyrazole derivatives compared to standard-of-care agents in various cancer models.

Pyrazole DerivativeCancer ModelComparatorKey Findings
Indenopyrazole Analogue 2 Non-Small Cell Lung Cancer (NSCLC) XenograftNot SpecifiedDemonstrated potent in vivo efficacy without obvious side effects.[4]
Indenopyrazole Analogue 2 Vincristine-Resistant Human Oral Epidermoid Carcinoma (KB/V) XenograftNot SpecifiedShowed significant antitumor activity, suggesting potential for overcoming multidrug resistance.[4]
Pyrazole Carbaldehyde Derivative 43 Breast Cancer (MCF7)DoxorubicinExhibited excellent cytotoxicity with an IC50 of 0.25 µM compared to 0.95 µM for doxorubicin in vitro. In vivo data is not specified but is suggested as a potent PI3 kinase inhibitor.[2]
Pyrazolo[4,3-f]quinoline Derivative 48 Not Specified (in vivo)Not SpecifiedIdentified as a potent haspin kinase inhibitor with IC50 values of 1.7 µM and 3.6 µM in HCT116 and HeLa cells, respectively, suggesting potential for in vivo studies.[2]
Fused Pyrazole Derivative 50 Liver Cancer (HepG2)Erlotinib, SorafenibDisplayed more excellent cytotoxicity (IC50 = 0.71 µM) than erlotinib (10.6 µM) and sorafenib (1.06 µM) in vitro. Also showed potent dual EGFR and VEGFR-2 inhibition, suggesting strong potential for in vivo efficacy.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols based on the available literature for studies involving pyrazole derivatives.

Xenograft Tumor Model

This protocol describes a general workflow for evaluating the antitumor activity of a compound in a xenograft model, a common method cited in the literature for pyrazole derivatives.[4]

  • Cell Culture: Human cancer cell lines (e.g., NSCLC, KB/V) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice) aged 4-6 weeks are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The test compound (e.g., indenopyrazole analogue 2) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle alone, and a positive control group may receive a standard-of-care drug.

  • Efficacy Evaluation: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Cell Culture (e.g., NSCLC, KB/V) C Tumor Implantation (Subcutaneous Injection) A->C B Animal Model (Immunocompromised Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Treatment vs. Control) D->E F Drug Administration (Test Compound & Vehicle) E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Endpoint Analysis (Tumor Excision & Weighing) G->I H->I

Caption: Workflow for a typical in vivo xenograft model.

Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways. A common mechanism for this class of compounds is the inhibition of tubulin polymerization or the inhibition of protein kinases involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

Several pyrazole derivatives, including the indenopyrazole analogue 2, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Pyrazole Pyrazole Derivative (e.g., Indenopyrazole 2) Tubulin Tubulin Dimers Pyrazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Pyrazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

Kinase Inhibition Signaling

Other pyrazole derivatives function as potent inhibitors of various protein kinases, such as EGFR and VEGFR-2, which are critical for tumor growth, angiogenesis, and metastasis.[2]

G cluster_pathway Kinase Inhibition Signaling Pathway Pyrazole Pyrazole Derivative (e.g., Fused Pyrazole 50) Kinase Tyrosine Kinase (e.g., EGFR, VEGFR-2) Pyrazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Activates Inhibition Inhibition of Downstream Signaling Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

References

Benchmarking 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine Against Commercially Available Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel small molecules that exhibit high efficacy and improved safety profiles. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1][2] Notably, aminopyrazole derivatives have garnered significant attention as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2][3][4] This guide provides a comprehensive benchmark analysis of the novel compound, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, against established anticancer drugs, offering valuable insights for researchers and drug development professionals.

Based on the known anticancer properties of related 5-aminopyrazole compounds, this analysis focuses on two key areas of oncology: breast cancer, a prevalent solid tumor, and BRAF-mutated melanoma, a malignancy driven by a specific kinase pathway.[5][6] The comparative data presented herein is based on established in vitro assays and provides a foundation for evaluating the potential of this compound as a next-generation therapeutic agent.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of this compound against human breast cancer and BRAF-mutated melanoma cell lines, benchmarked against standard-of-care chemotherapeutics and targeted agents. The data for the benchmark drugs are derived from published literature, while the data for this compound is hypothetical, based on the reported activity of structurally similar compounds.

Table 1: Comparative IC50 Values against MCF-7 Human Breast Cancer Cell Line

CompoundDrug ClassIC50 (µM)
This compound Kinase Inhibitor (Hypothesized) 1.5
DoxorubicinAnthracycline Chemotherapy0.4 - 8.3 µM[6][7][8][9][10]
PaclitaxelTaxane Chemotherapy0.02 - 7.5 µM[11][12][13][14]

Table 2: Comparative IC50 Values against A375 (BRAF V600E) Human Melanoma Cell Line

CompoundDrug ClassIC50 (nM)
This compound Kinase Inhibitor (Hypothesized) 50
DabrafenibBRAF Inhibitor< 200 nM[15]
TrametinibMEK Inhibitor0.48 - 36 nM

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and benchmark drugs) in culture medium and add them to the designated wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cytotoxicity.[18][19][20]

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution. Stain the colonies with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Visualizing the Mechanism of Action and Experimental Workflow

Hypothesized Signaling Pathway Inhibition

Given that many pyrazole derivatives function as kinase inhibitors, it is hypothesized that this compound may target the BRAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.

BRAF_MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK CMPD_X 1-Cyclopentyl-3-methyl- 1H-pyrazol-5-amine (Hypothesized Target) CMPD_X->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A375) Cell_Seeding 3. Cell Seeding (96-well & 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Test & Benchmark Drugs) Compound_Prep->Cell_Seeding MTT_Assay 4a. MTT Assay (Short-term Cytotoxicity) Cell_Seeding->MTT_Assay Clonogenic_Assay 4b. Clonogenic Assay (Long-term Survival) Cell_Seeding->Clonogenic_Assay IC50_Calc 5a. IC50 Determination MTT_Assay->IC50_Calc Survival_Fraction 5b. Survival Fraction Calculation Clonogenic_Assay->Survival_Fraction Comparison 6. Benchmarking Against Known Drugs IC50_Calc->Comparison Survival_Fraction->Comparison

References

Assessing the Novelty of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4][5] These compounds have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][6] The versatility of the pyrazole ring allows for diverse substitutions, leading to compounds that can potently and selectively interact with a variety of biological targets.[1][7] This guide provides a framework for assessing the mechanistic novelty of a new pyrazole derivative, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, by comparing its potential mechanisms against those of established pyrazole-containing drugs.

Established Mechanisms of Pyrazole-Containing Drugs

The biological effects of pyrazole derivatives are largely dictated by the nature of the substituents on the pyrazole core.[1] Many pyrazole-containing drugs function as inhibitors of key enzymes involved in disease pathology.

Kinase Inhibition

A prominent class of pyrazole-based drugs are protein kinase inhibitors.[3][8] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[8][9][10][11] Pyrazole-containing compounds have been developed to target a range of kinases, including:

  • CDKs (Cyclin-Dependent Kinases): Certain 1,3-diphenyl-pyrazole derivatives have shown inhibitory activity against CDK2, leading to cell cycle arrest.[2]

  • EGFR and HER-2: Pyrazole derivatives have been synthesized that demonstrate significant inhibition of EGFR and HER-2 tyrosine kinases, important targets in cancer therapy.[2]

  • PARP (Poly (ADP-ribose) polymerase): The pyrazole ring is a key feature in some PARP inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.

  • ABL Kinase: The pioneering kinase inhibitor imatinib, used to treat chronic myelogenous leukemia, targets the BCR-Abl fusion protein.[9]

Cyclooxygenase (COX) Inhibition

Several well-known anti-inflammatory drugs are based on the pyrazole scaffold, with Celecoxib being a prime example. These drugs function by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[2][7] The development of dual COX/LOX (lipoxygenase) inhibitors with a pyrazole core is also an active area of research.[7]

Other Mechanisms

The therapeutic applications of pyrazole derivatives extend beyond kinase and COX inhibition, encompassing:

  • Antimicrobial Activity: Some pyrazole compounds have shown potent antibacterial effects, including against drug-resistant strains like MRSA.[3][4]

  • Ion Channel Blockade: Certain pyrazole analogs exhibit antinociceptive effects by blocking acid-sensing ion channels.[7]

  • Vasodilation: Sildenafil, a well-known pyrazole-containing drug, acts as a vasodilator.[3][7]

Hypothesized Mechanism of this compound

The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural features—a 5-aminopyrazole core with cyclopentyl and methyl substitutions—we can hypothesize several potential mechanisms that warrant experimental investigation. The 5-aminopyrazole moiety is a common feature in kinase inhibitors, suggesting this as a primary avenue for investigation.

Comparative Analysis and Data Presentation

To assess the novelty of this compound's mechanism, a direct comparison with established drugs targeting similar pathways is essential. The following tables provide a template for summarizing the necessary experimental data.

Table 1: Comparative Kinase Inhibition Profile

Target KinaseThis compound IC₅₀ (nM)Comparator 1 (e.g., Ruxolitinib) IC₅₀ (nM)Comparator 2 (e.g., Axitinib) IC₅₀ (nM)
JAK1
JAK2
VEGFR1
VEGFR2
EGFR
SRC
... (extend panel as needed)

Table 2: In Vitro Anti-proliferative Activity

Cell LineThis compound GI₅₀ (µM)Comparator 1 (e.g., Imatinib) GI₅₀ (µM)Comparator 2 (e.g., Celecoxib) GI₅₀ (µM)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
K562 (Leukemia)
... (extend panel as needed)

Table 3: Comparative COX Enzyme Inhibition

EnzymeThis compound IC₅₀ (µM)Comparator (Celecoxib) IC₅₀ (µM)
COX-1
COX-2

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments to elucidate the mechanism of this compound.

Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

  • Materials: Recombinant kinases, corresponding substrates, ATP, Kinase-Glo® reagent, white 384-well plates, test compound.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify direct target engagement of the test compound in a cellular environment.

  • Materials: Cultured cells, PBS, lysis buffer, test compound, PCR tubes, heating block, equipment for Western blotting or mass spectrometry.

  • Procedure:

    • Treat cultured cells with either the test compound or a vehicle control.

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting for a specific target protein or by mass spectrometry for proteome-wide analysis.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Western Blotting for Pathway Analysis
  • Objective: To investigate the effect of the test compound on specific signaling pathways downstream of the putative target.

  • Materials: Cultured cells, test compound, lysis buffer, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies.

  • Procedure:

    • Treat cells with the test compound for various times and at different concentrations.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against total and phosphorylated forms of the target and downstream signaling proteins (e.g., p-STAT3, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the changes in protein phosphorylation to map the affected signaling pathway.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a known signaling pathway targeted by pyrazole-based kinase inhibitors and a proposed experimental workflow for characterizing this compound.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation,\nAngiogenesis Proliferation, Angiogenesis ERK->Proliferation,\nAngiogenesis Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RTK Inhibition G A 1-cyclopentyl-3-methyl- 1H-pyrazol-5-amine B Broad Kinase Screen (IC50 Profiling) A->B C Identify Putative Target(s) B->C D Cellular Thermal Shift Assay (CETSA) C->D E Confirm Target Engagement D->E F Western Blot for Downstream Signaling E->F G Elucidate Signaling Pathway F->G H Assess Novelty of Mechanism G->H

References

Comparative Analysis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine and Structurally Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its importance in modern medicine.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The functionalization of the pyrazole ring allows for the modulation of their physicochemical and pharmacological properties, making them attractive candidates for the development of novel therapeutics.[1]

Comparative Data of Pyrazole Derivatives

The following table summarizes key data for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine and compares it with other pyrazole derivatives that have been described in peer-reviewed literature. This comparison allows for an inferred understanding of the potential characteristics of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Biological Activities/ApplicationsReference
This compound C9H15N3165.24Not specified in peer-reviewed literature. Potential for various biological activities based on pyrazole core.[5]
3-cyclopropyl-1-methyl-1H-pyrazol-5-amineC7H11N3137.18Useful research chemical.[]
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineC8H15N3153.23Precursor for synthesis of other pyrazole derivatives with potential biological activity.[7]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesVariesVariesAntiproliferative effects against breast cancer cell lines.[3][3]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideC20H25N3O4S2451.56Potential anticancer activity.[1]
5-Amino-1-cyclopentyl-1H-pyrazol-3-olC8H13N3O167.21Potential anti-inflammatory, antimicrobial, and anticancer properties.[4][4]

Experimental Protocols

The synthesis and characterization of pyrazole derivatives typically follow established chemical principles. Below are detailed methodologies for key experiments commonly cited in the literature for analogous compounds.

General Synthesis of 5-Aminopyrazole Derivatives

A common route for the synthesis of 5-aminopyrazole derivatives involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. The specific synthesis of this compound would likely follow a similar pathway.

Workflow for a Hypothetical Synthesis of this compound

reagent1 Pentylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Acetoacetonitrile reagent2->intermediate cyclization Cyclization (e.g., acid or base catalyst) intermediate->cyclization product This compound cyclization->product cluster_assays Viability & Proliferation Assays start Cancer Cell Culture treatment Treatment with Pyrazole Derivative start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt trypan Trypan Blue Assay incubation->trypan apoptosis Apoptosis Assay (DNA Fragmentation) incubation->apoptosis analysis Data Analysis (e.g., IC50 determination) mtt->analysis trypan->analysis apoptosis->analysis

References

Safety Operating Guide

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following provides essential safety and logistical information for the proper disposal of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Classification

Potential Hazards Associated with Pyrazole Derivatives:

Hazard ClassDescriptionPrimary Route of Exposure
Acute Oral ToxicityHarmful if swallowed.[2][3][4]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[3][5]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[3][4][5]Ocular Contact
Respiratory IrritationMay cause respiratory irritation.[3][5]Inhalation

Given these potential hazards, under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[1]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecific Requirements
Hand ProtectionWear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2]
Eye/Face ProtectionUse safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[2]
Skin and Body ProtectionA complete suit protecting against chemicals or a lab coat should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory ProtectionFor nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.

A Step 1: Hazard Identification Treat as Hazardous Waste B Step 2: Segregate Waste Solid vs. Liquid Waste A->B C Step 3: Container Selection & Labeling Use compatible, sealed containers. Label with 'Hazardous Waste' and contents. B->C D Step 4: Waste Accumulation Store in designated, secondary containment. C->D E Step 5: Arrange for Pickup Contact Institutional EHS for disposal. D->E

Figure 1. Workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Disposal

1. Waste Segregation:

  • Solid Waste: Collect un-rinsed empty containers, contaminated personal protective equipment (gloves, etc.), and any solid residues in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[1] Where institutional policy requires, separate halogenated and non-halogenated solvent waste.[1]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. The container must be kept closed except when adding waste.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, the date accumulation started, the principal investigator's name, and the laboratory location.

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

4. Storage and Disposal:

  • Store waste containers in a designated hazardous waste accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.

  • Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department.

Disclaimer: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] The information provided here is a general guide and should be supplemented by your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.